SUCROSE-(FRUCTOSE-1-3H(N))
Description
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Properties
CAS No. |
112642-98-5 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
346.313 |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2-[hydroxy(ditritio)methyl]-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i3T2 |
InChI Key |
CZMRCDWAGMRECN-QBBDZEIJSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
metabolic pathway of sucrose-(fructose-1-3H) in plant tissues
Technical Guide: Metabolic Tracing of Sucrose-(Fructose-1- H) in Plant Tissues
Content Type: Technical Reference & Protocol Guide Audience: Plant Physiologists, Metabolic Engineers, and Agrochemical Researchers Focus: Metabolic Flux Analysis (MFA), Carbon Partitioning, and Radiotracer Methodology
Executive Summary: The "C1" Strategic Advantage
In plant metabolic tracing, Sucrose-[Fructosyl-1-
Unlike uniformly labeled
-
Retention: During glycolysis, the C1-label is retained in the triose-phosphate pool and eventually pyruvate.
-
Release: During gluconeogenesis (conversion to Glucose-6-P for cell wall/starch synthesis), the label is stereospecifically removed by Phosphoglucoisomerase (PGI) and released as tritiated water (
H O).
This guide details the mechanistic basis, experimental protocols, and data interpretation required to utilize this tracer for high-resolution metabolic flux analysis.
The Mechanistic Pathway: Fate of the Tritium Label
To interpret experimental data correctly, one must understand the atomic fate of the tritium label (
Initial Cleavage and Phosphorylation
Upon entering the cell (or in the apoplast), sucrose is cleaved by either Invertase (INV) or Sucrose Synthase (SuSy) .
-
Reaction: Sucrose
Glucose + [1- H]Fructose (via INV) or UDP-Glucose + [1- H]Fructose (via SuSy). -
Phosphorylation: Free [1-
H]Fructose is rapidly phosphorylated by Fructokinase (FRK) to form [1- H]Fructose-6-Phosphate (F6P) .
The Metabolic Fork: PGI vs. PFK
At the F6P node, the pathway splits. The fate of the tritium label is determined by which enzyme acts next.
Pathway A: Biosynthesis (The "Release" Pathway)
If the cell requires carbon for cell wall (cellulose/callose) or starch synthesis, F6P must be converted to Glucose-6-Phosphate (G6P).[1]
-
Mechanism: PGI catalyzes the isomerization via an enediol intermediate. This reaction involves the exchange of protons at C1 with the solvent (water).
-
Result: The
H at C1 is removed and released into the cytosol as H O . -
Interpretation: The accumulation of tritiated water is a direct proxy for carbon flux from the fructose pool into the hexose-phosphate pool (G6P/UDP-Glc).
Pathway B: Glycolysis (The "Retention" Pathway)
If the cell requires energy, F6P enters glycolysis.
-
Enzyme: Phosphofructokinase (PFK) or PFP.
-
Reaction: [1-
H]F6P [1- H]Fructose-1,6-bisphosphate. -
Aldolase Cleavage: Splits F-1,6-BP into DHAP and GAP. The C1 label (phosphorylated) becomes the C1 of DHAP (phosphorylated).
-
Isomerization: Triose Phosphate Isomerase (TPI) converts DHAP to GAP. The label moves to C3 of GAP.
-
Result: The label is retained on the carbon skeleton through the conversion to Pyruvate (methyl group). It is only potentially lost much later in the TCA cycle or during specific transaminations.
-
Interpretation: Radioactivity remaining in the neutral/acidic metabolite fraction (and not water) indicates glycolytic flux.
Pathway Visualization
Figure 1: The metabolic divergence of the Tritium label. Note the specific release of
Experimental Protocol: The Tritium Release Assay
This protocol isolates the
Reagents & Preparation
-
Radiotracer: Sucrose-[fructosyl-1-
H] (Specific activity > 10 Ci/mmol recommended for high sensitivity). -
Carrier: 10 mM unlabeled sucrose in MES-KOH buffer (pH 6.0) + 0.5 mM CaCl
. -
Wash Solution: Ice-cold 20 mM CaCl
(to desorb apoplastic tracer). -
Extraction Solvent: 80% Ethanol (v/v).
Workflow Steps
Step 1: Pulse Labeling
-
Excise plant tissue (leaf discs, stem segments, or root tips).
-
Incubate in Labeling Medium (Buffer + Tracer) for a defined period (e.g., 30–60 mins).
-
Critical: Maintain aeration if using root/stem segments to prevent hypoxia-induced metabolic shifts.
Step 2: Termination & Wash
-
Remove tissue from labeling medium.
-
Wash 3x with ice-cold CaCl
solution (5 mins each) to remove unmetabolized tracer from the free space (apoplast). -
Blot dry rapidly.
Step 3: Extraction & Separation
-
Homogenize tissue in 80% Ethanol.
-
Incubate at 80°C for 20 mins to extract soluble sugars and inactivate enzymes.
-
Centrifuge (10,000 x g, 10 min). Collect Supernatant (Soluble Fraction).
-
Pellet: Contains insoluble polymers (Starch/Cell Wall).
-
Supernatant: Contains
H-Sugars, H-Organic Acids, and H O .
-
Step 4: Isolating Tritiated Water (
H
O)
This is the most critical analytical step. You must separate the water from the labeled metabolites.
-
Method A (Evaporation - Simple):
-
Take an aliquot of the Supernatant (
). -
Dry it down completely in a vacuum concentrator or oven at 60°C.
-
Re-dissolve residue in water (
). -
Calculation: Radioactivity lost during drying =
H O. -
Formula:
.
-
-
Method B (Distillation/Sublimation - Precise):
-
Place the supernatant in a closed micro-chamber (Conway dish).
-
Allow water to distill over to a trap containing dry hygroscopic scintillant or a separate well with water.
-
Count the trap directly.
-
Step 5: Ion Exchange Fractionation (Optional but Recommended)
To further analyze the "Residue" (Metabolites):
-
Pass the re-dissolved residue through:
-
Cation Exchange Resin (Dowex 50 H+): Binds Amino Acids.
-
Anion Exchange Resin (Dowex 1 Formate): Binds Organic Acids (Phosphorylated intermediates, Organic acids).
-
Flow-through: Neutral Sugars (Unmetabolized Sucrose, Free Fructose/Glucose).
-
Data Presentation & Analysis
Quantitative Output Table
Organize your Liquid Scintillation Counting (LSC) data as follows:
| Fraction | Component | Biological Meaning |
| Volatile ( | Water | Flux to G6P (Cell Wall/Starch Synthesis via PGI) |
| Neutral | Sucrose, Fructose | Unmetabolized uptake or storage pool |
| Basic (Cation) | Amino Acids | Flux to Protein Synthesis / N-Metabolism |
| Acidic (Anion) | Organic Acids, P-Esters | Glycolytic Flux (TCA Cycle intermediates) |
| Insoluble Pellet | Cellulose, Starch | Polymer incorporation (if label survived PGI*) |
*Note: Some label may be incorporated into polymers via pathways that do not involve PGI, or if the PGI exchange is incomplete (though usually assumed >90% complete).
Calculating Flux
To convert CPM to metabolic rate (
Where:
-
Specific Activity: CPM per
mol of sucrose in the feeding solution. -
Efficiency: Counting efficiency of the scintillation counter (typically 0.3–0.5 for
H).
Troubleshooting & Validation (Self-Validating Systems)
The "Leaky" Wash
-
Symptom: High counts in the neutral fraction that do not decrease with chase time.
-
Cause: Incomplete removal of apoplastic sucrose.
-
Validation: Perform a "Time-Course Wash" experiment. Wash tissue for 5, 10, 20, 40 mins. Plot counts remaining. The curve should break into two components: fast (apoplast) and slow (symplast). Use the slow component intercept.
PGI Exchange Efficiency
-
Assumption: PGI removes 100% of the tritium.
-
Reality Check: In some tissues, isotope effects may slow this reaction.
-
Control: Feed [1-
C]Fructose vs [1- H]Fructose. C is never lost to water. The ratio of C/ H in the hexose-phosphate pool can confirm the extent of tritium loss.
References
-
Geigenberger, P., et al. (1997). "Sucrose synthase catalyzes the de novo production of sucrose in detached potato tubers." Plant Physiology. Link
-
Dennis, D. T., & Blakeley, S. D. (2000). "Carbohydrate Metabolism."[4][5] Biochemistry and Molecular Biology of Plants. Link
-
Kruger, N. J., & von Schaewen, A. (2003). "The oxidative pentose phosphate pathway: structure and organisation." Current Opinion in Plant Biology. Link
-
Alonso, A. P., et al. (2010). "Carbon conversion efficiency and central metabolic fluxes in developing sunflower embryos." The Plant Journal. Link
-
Lunn, J. E. (2016). "Sucrose metabolism." Encyclopedia of Life Sciences. Link
Sources
- 1. Frontiers | Phosphoglucoisomerase Is an Important Regulatory Enzyme in Partitioning Carbon out of the Calvin-Benson Cycle [frontiersin.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Phosphoglucoisomerase-catalyzed interconversion of hexose-phosphates. Isotopic discrimination between hydrogen and tritium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dokumen.pub [dokumen.pub]
- 5. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Characterization of SUC/SUT Transporters via Tritiated Sucrose Uptake
Executive Summary
This technical guide details the experimental characterization of plant Sucrose Carriers (SUC) and Sucrose Transporters (SUT) using radiolabeled
The protocol focuses on the heterologous expression system in Saccharomyces cerevisiae (specifically the SUSY7 strain), which serves as the industry standard for kinetic profiling due to its null background for sucrose metabolism. This guide synthesizes mechanistic theory with a validated Standard Operating Procedure (SOP) for determining
Part 1: Mechanistic Architecture
The Proton-Coupled Symport Mechanism
SUC/SUT transporters function as secondary active transporters. They do not consume ATP directly; instead, they utilize the proton motive force (PMF) generated by plasma membrane
-
Stoichiometry: Typically 1:1 (
:Sucrose).[1] -
Directionality: Influx is driven by the electrochemical gradient (
). -
Conformational Cycle: The transporter oscillates between "outward-facing" (open to apoplast) and "inward-facing" (open to cytosol) states.
Visualization of the Transport Cycle
The following diagram illustrates the alternating access mechanism required for sucrose translocation.
Figure 1: The kinetic cycle of SUC/SUT transporters. Protonation (step 2) increases affinity for sucrose, ensuring coupling of the two fluxes.
Part 2: The Biological Chassis (Yeast SUSY7)
Why Saccharomyces cerevisiae?
Wild-type yeast cannot be used for accurate sucrose transport kinetics because they secrete invertase (Suc2p), which hydrolyzes extracellular sucrose into glucose and fructose. These monosaccharides are then taken up by hexose transporters (HXTs), masking the SUC/SUT activity.
The SUSY7 Solution
The SUSY7 strain is genetically engineered to be the ideal "blank slate":
-
Invertase Deficient: The endogenous SUC2 gene is disrupted.
-
Transport Deficient: It lacks endogenous sucrose importers.
-
Metabolic Engineering: It expresses a cytosolic sucrose synthase (SUSY), allowing the yeast to metabolize intracellular sucrose only if the heterologous SUC transporter successfully imports it.
Validation Check: If SUSY7 cells expressing your gene grow on sucrose media, the transporter is functional.[2] If they die, the transporter is inactive or mistargeted.
Part 3: The Radiotracer Assay (SOP)
Objective: Quantify the rate of sucrose uptake (nmol/min/mg protein) using
Reagents & Buffer Systems
-
Assay Buffer: 25 mM Sodium Citrate or MES/KOH (pH 5.0 is critical for optimal activity).
-
Radiotracer:
-Sucrose (Specific Activity: ~10–20 Ci/mmol).-
Note: Tritium (
) is preferred over Carbon-14 ( ) for kinetic studies due to higher specific activity, allowing detection of low-affinity transport.
-
-
Stop Solution: Ice-cold unlabeled sucrose (20 mM) in water.
-
Inhibitors (Controls):
-
CCCP (10 µM): Protonophore; dissipates the proton gradient (Negative Control).
-
PCMBS (0.5 mM): Sulfhydryl reagent; blocks transporter conformational changes.
-
Experimental Workflow
The following workflow ensures data integrity and reproducibility.
Figure 2: Step-by-step workflow for the tritiated sucrose uptake assay.
Detailed Protocol Steps
-
Harvest: Centrifuge yeast culture (4,000 x g, 5 min). Wash cells twice with 25 mM Sodium Phosphate buffer (pH 5.0).
-
Energize: Resuspend cells in buffer + 10 mM Glucose (to fuel the
-ATPase and maintain the proton gradient). Incubate for 5 mins at 30°C. -
Reaction: Add 100 µL of cell suspension to 100 µL of isotope mix (
-Sucrose + unlabeled sucrose to reach target concentration). -
Termination: At exactly 2 minutes (linear phase), pipette 180 µL onto a glass fiber filter (Whatman GF/C) under vacuum.
-
Wash: Immediately wash the filter with 3 x 4 mL of ice-cold Stop Solution.
-
Quantification: Place filters in scintillation vials, add cocktail, and count.
Part 4: Kinetic Analysis & Data Interpretation
Calculating Transport Rates
Convert CPM (Counts Per Minute) to uptake rates using the Specific Activity (SA) of your isotope mix.
-
Units: nmol sucrose / min / mg fresh weight (or per
cells).[3]
Comparative Kinetics (Reference Data)
Use the table below to benchmark your results against known transporter phenotypes.
| Transporter | Organism | Type | pH Optimum | Key Inhibitor | |
| AtSUC2 | Arabidopsis | High Affinity | 0.8 - 1.4 mM | 4.5 - 5.0 | CCCP, PCMBS |
| StSUT1 | Potato | High Affinity | ~1.0 mM | 4.0 - 5.0 | PCMBS |
| AtSUT4 | Arabidopsis | Low Affinity | 6.0 - 12.0 mM | 5.5 | CCCP |
| SUC1 | Arabidopsis | High Affinity | ~0.5 mM | 5.0 | DEPC |
Interpreting pH Dependence
-
Observation: Uptake drops significantly as pH increases from 5.0 to 7.0.
-
Mechanism: The proton concentration gradient (
) collapses. At pH 7.0, extracellular is too low to drive the symport. -
Validation: If your transporter is active at pH 7.5, it is likely not a proton symporter (check for contamination or facilitator activity).
Part 5: Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High Background Counts | Incomplete washing of filters. | Increase wash volume to 5x 4mL; ensure Stop Solution is ice-cold. |
| No Uptake (Flatline) | Cells de-energized. | Ensure glucose is added 5 mins prior to assay to fuel |
| Non-saturable Kinetics | Passive diffusion / Leakage. | Check cell viability; ensure SUSY7 strain integrity (no invertase reversion). |
| Variable Data | pH Drift. | Use strong buffers (MES/Citrate) and check pH of isotope mix before addition. |
References
-
Sauer, N., & Stolz, J. (1994). SUC1 and SUC2: two sucrose transporters from Arabidopsis thaliana; expression and characterization in baker's yeast and identification of the histidine-tagged protein. The Plant Journal.
-
Riesmeier, J. W., Willmitzer, L., & Frommer, W. B. (1992). Isolation and characterization of a sucrose carrier cDNA from spinach by functional expression in yeast. The EMBO Journal.
-
Bush, D. R. (1990). Electrogenicity, pH-dependence, and stoichiometry of the proton-sucrose symport.[1] Plant Physiology.
-
Weise, A., et al. (2000). A new subfamily of sucrose transporters, SUT4, with low affinity/high capacity localized in enucleate sieve elements of plants. The Plant Cell.
-
Zhou, J. J., et al. (1997). The AtSUC1 sucrose carrier may represent the osmotic driving force for anther dehiscence and pollen tube growth in Arabidopsis. The Plant Journal.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Functional characterization of sucrose binding protein-mediated sucrose uptake in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Subfamily of Sucrose Transporters, SUT4, with Low Affinity/High Capacity Localized in Enucleate Sieve Elements of Plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tracking Phloem Loading Efficiency with Radiolabeled Sucrose
Abstract
The allocation of photoassimilates from source leaves to sink tissues is a cornerstone of plant physiology and a critical determinant of crop yield and biomass distribution. Phloem loading, the initial step in this long-distance transport process, dictates the efficiency of carbon partitioning. This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the use of radiolabeled sucrose, primarily [14C]Sucrose, to quantitatively and qualitatively assess phloem loading. We will delve into the mechanistic underpinnings of phloem loading, provide a detailed, field-proven protocol for the leaf disc assay, discuss critical experimental design considerations for generating robust and trustworthy data, and offer insights into data analysis and troubleshooting. This document is structured to serve not just as a manual, but as a framework for logical and scientifically rigorous investigation into phloem transport dynamics.
Theoretical Framework: The 'Why' Behind the 'How'
Before embarking on any experimental protocol, a firm grasp of the underlying biological principles is paramount. Phloem loading is the process by which sugars, predominantly sucrose, are actively accumulated in the sieve element-companion cell (SE-CC) complex of minor veins in source leaves.[1] This accumulation generates the high osmotic potential necessary to drive mass flow through the phloem to various sink tissues.[2]
Mechanisms of Phloem Loading
Plants have evolved several strategies for phloem loading, and understanding which is dominant in your species of interest is critical for experimental design.[2][3][4]
-
Apoplastic Loading: In this active mechanism, sucrose is synthesized in mesophyll cells and diffuses through plasmodesmata to the vicinity of the phloem. It is then exported into the apoplast (the cell wall space) before being actively transported into the SE-CC complex.[1][2] This process is mediated by Sucrose-H+ symporters (SUTs or SUCs) embedded in the plasma membrane and is energized by a proton gradient maintained by H+-ATPases.[1][5][6] Many herbaceous crop species, including Arabidopsis, tomato, and maize, are apoplastic loaders.[2][7][8]
-
Symplastic Loading: This pathway involves the continuous movement of sugars from mesophyll cells to the SE-CC complex entirely through plasmodesmata.[3]
-
Passive Symplastic Loading: Driven by a diffusion gradient, this mechanism is common in many woody species where sucrose concentrations in the mesophyll are kept high.[2][6]
-
Polymer Trapping (Active Symplastic): In some species, sucrose diffuses into specialized "intermediary" companion cells where it is converted into larger raffinose family oligosaccharides (RFOs) like stachyose.[3][4] These larger molecules cannot diffuse back into the mesophyll, effectively "trapping" them within the phloem and maintaining a favorable gradient for sucrose to continue entering.[3][9]
-
The radiolabeled sucrose assay is most effective for studying apoplastic loaders, as the exogenous [14C]Sucrose directly mimics the sucrose pool in the apoplast that is actively loaded by transporters.
Key Molecular Players: SUTs and SWEETs
Two major families of sugar transporters are central to apoplastic loading:
-
SUTs (Sucrose Transporters): These are the high-affinity H+/sucrose symporters responsible for pumping sucrose from the apoplast into the SE-CC complex against a concentration gradient.[7][10][11] SUT1 and SUC2 are well-characterized members crucial for phloem loading in many species.[10][12][13]
-
SWEETs (Sugars Will Eventually be Exported Transporters): These transporters facilitate the efflux of sucrose from phloem parenchyma cells into the apoplast, making it available for uptake by SUTs.[10][12][14]
Experimental Design: A Self-Validating System
The trustworthiness of any radiotracer experiment hinges on a robust design that incorporates controls to validate the biological process being measured. The goal is not just to see uptake, but to prove that the uptake is specifically due to active phloem loading.
Choice of Radiolabel
-
[14C]Sucrose: The gold standard for these assays. Carbon-14 is a beta emitter with sufficient energy for easy detection by liquid scintillation counting and autoradiography. Its long half-life (5,730 years) means decay correction during an experiment is unnecessary.
-
[3H]Sucrose: Tritium is a lower-energy beta emitter. While it can be used, it requires more sensitive detection methods and may be more prone to quenching issues during scintillation counting.
The Leaf Disc Assay: An Overview
The leaf disc assay is a widely adopted, reliable method for measuring the relative rates of sucrose loading into the phloem of mature leaves.[15] The core principle involves incubating leaf discs in a buffered solution containing a known concentration and specific activity of [14C]Sucrose. Active transporters in the minor veins will load the labeled sucrose, which can then be quantified.[15]
Mandatory Controls for a Self-Validating Protocol
To ensure the data reflects active, carrier-mediated transport into the phloem, the following controls are non-negotiable.
| Control/Treatment | Purpose & Rationale | Expected Outcome |
| Metabolic Inhibitor | To demonstrate that uptake is an active, energy-dependent process. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or sodium azide disrupts the proton gradient required by SUTs. | Significant reduction in [14C]Sucrose uptake compared to the standard treatment. |
| Transporter Inhibitor | To provide specific evidence for the involvement of sucrose transporters. p-Chloromercuribenzenesulfonic acid (PCMBS) is a non-penetrating sulfhydryl reagent that inhibits SUTs.[16] | Drastic reduction in [14C]Sucrose uptake, often approaching background levels. |
| Competitive Inhibition | To show the specificity of the transporter. Including a high concentration of unlabeled ("cold") sucrose in the incubation buffer. | The unlabeled sucrose will outcompete the [14C]Sucrose for binding sites on the SUTs, significantly reducing radiolabel uptake. |
| Low Temperature | To demonstrate temperature-dependence, characteristic of active transport. Running a parallel experiment at 4°C. | Enzyme and transporter activity is greatly reduced at low temperatures, leading to minimal [14C]Sucrose uptake. |
Core Protocol: Phloem Loading Assay Using [14C]Sucrose
This protocol is adapted from established methods and is suitable for species like Arabidopsis, tomato, or maize.[8][15]
Materials & Reagents
-
Plant Material: Healthy, mature, fully expanded source leaves from well-watered plants at a consistent developmental stage.
-
[14C]Sucrose Stock: (e.g., 22.2 GBq/mmol).
-
Incubation Buffer: 10 mM MES-KOH (pH 5.5-6.0), 1 mM CaCl2. The slightly acidic pH is optimal for the proton-coupled activity of SUTs.
-
Wash Buffer: Same as Incubation Buffer, but without sucrose.
-
Inhibitor Stocks: (e.g., 10 mM PCMBS, 10 mM CCCP). Prepare in appropriate solvents (e.g., DMSO or ethanol). Remember to add the same amount of solvent to control treatments.
-
Scintillation Fluid: A high-quality cocktail suitable for aqueous samples.
-
Tissue Solubilizer: (e.g., Solvable™ or equivalent).
-
Hydrogen Peroxide (30%): For bleaching pigments.
-
Equipment: Leaf punch (cork borer), petri dishes, vacuum infiltration setup (optional but recommended), forceps, timers, liquid scintillation counter, microcentrifuge tubes.
Experimental Workflow
Step-by-Step Methodology
-
Preparation: Prepare all buffers and treatment solutions. For a standard assay, you might use 1 mM unlabeled sucrose plus 0.2 µCi/mL [14C]Sucrose in the incubation buffer.
-
Leaf Disc Excision: Select healthy, mature leaves. Using a sharp cork borer (~6-8 mm diameter), punch discs from the leaf lamina, carefully avoiding the main midrib.[8] Collect at least 3-5 discs per biological replicate.
-
Pre-incubation (for inhibitor studies): If using inhibitors like PCMBS or CCCP, pre-incubate the leaf discs in Incubation Buffer containing the inhibitor for 15-30 minutes. This allows the inhibitor to take effect before the radiolabel is introduced.
-
Radiolabel Incubation: Transfer the leaf discs to the [14C]Sucrose-containing Incubation Buffer. For apoplastic loaders, vacuum infiltration for 2-5 minutes at the start of this step can enhance the delivery of the labeled sucrose to the apoplast, ensuring more uniform loading.[15] Incubate for 20-60 minutes under light. The exact time should be optimized for your system.
-
Washing: This step is critical to remove [14C]Sucrose from the apoplast and cell surfaces that has not been actively loaded into the phloem.[15] Quickly transfer the discs with forceps through a series of three washes in ice-cold Wash Buffer (2-3 minutes per wash).
-
Sample Processing:
-
Place each replicate (e.g., 3 discs) into a 2 mL screw-cap microcentrifuge tube.
-
Add 500 µL of tissue solubilizer. Incubate at 50-60°C overnight or until tissue is fully digested.
-
Allow tubes to cool. Add 200 µL of 30% H2O2 to bleach the chlorophyll, which can cause color quenching in scintillation counting. Caution: This reaction can be vigorous; vent caps loosely.
-
Once the samples are colorless, add 1.5 mL of scintillation fluid, cap tightly, and vortex thoroughly.
-
-
Liquid Scintillation Counting: Place vials in a liquid scintillation counter and count for at least 5 minutes per sample. The machine will report counts per minute (CPM), which should be converted to disintegrations per minute (DPM) using a quench curve to correct for counting inefficiency.[17][18]
Data Analysis and Interpretation
Calculation of Loading Rate
The primary data from the scintillation counter is in DPM. To make meaningful comparisons, this value must be normalized.
-
Determine Specific Activity (SA):
-
Take a small aliquot (e.g., 10 µL) of your [14C]Sucrose Incubation Buffer.
-
Process it for scintillation counting in the same way as your samples.
-
Calculate SA = DPM of aliquot / nanomoles of sucrose in aliquot. The result will be in DPM/nmol.
-
-
Calculate Sucrose Uptake:
-
Sucrose Loaded (nmol) = DPM of leaf disc sample / SA (DPM/nmol).
-
-
Normalize the Data:
-
The uptake value should be normalized to a consistent metric, such as leaf area (cm²) or fresh weight (mg).
-
Final Loading Rate = Sucrose Loaded (nmol) / Leaf Area (cm²) / time (h).
-
Interpreting the Results
Your data should be interpreted through the lens of your self-validating controls.
A successful experiment demonstrating active apoplastic loading will show high [14C]Sucrose uptake in the standard treatment, which is significantly and substantially reduced in the presence of metabolic inhibitors, a SUT inhibitor like PCMBS, high concentrations of cold sucrose, and at low temperatures. If these conditions are not met, the observed uptake cannot be confidently attributed to active phloem loading.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent leaf age/health; Incomplete removal of midrib; Inefficient washing; Non-uniform infiltration. | Use leaves of the same developmental stage. Ensure discs are taken from the lamina only. Standardize and prolong the washing steps. Use vacuum infiltration for consistency. |
| Low overall uptake | Plant stress; Incorrect buffer pH; Insufficient incubation time; Species is not an apoplastic loader. | Ensure plants are healthy and well-watered. Verify pH of incubation buffer (5.5-6.0). Perform a time-course experiment (e.g., 15, 30, 60, 90 min) to find the optimal duration. Research the known loading mechanism for your species. |
| High background in controls | Inadequate washing; Non-specific binding of sucrose to cell walls. | Increase the number and duration of wash steps. Ensure wash buffer is ice-cold to stop metabolic activity. The PCMBS control will help quantify the level of non-specific binding. |
| Sample quenching (low counting efficiency) | Residual chlorophyll or other pigments. | Ensure the hydrogen peroxide bleaching step is complete and samples are colorless before adding scintillation fluid. |
Conclusion
The use of radiolabeled sucrose is a powerful and direct method for investigating the efficiency and mechanism of phloem loading. When executed with a robust, self-validating experimental design that includes rigorous controls, this technique provides reliable, quantitative data on a critical aspect of plant carbon allocation. The insights gained are invaluable for fundamental plant science and have direct applications in efforts to enhance crop productivity and stress tolerance by optimizing the distribution of photosynthetic resources.
References
-
Rezapour, S., et al. (2017). Quantifying the Capacity of Phloem Loading in Leaf Disks with [14C]Sucrose. Bio-protocol, 7(24). Available at: [Link]
-
McCready, S. (2024). Monitoring the Uptake and Localization of Organic Compounds in Plant Tissues Using a Hydroponic 14C-radiolabelling Assay and Phosphor Imaging. Journal of Visualized Experiments. Available at: [Link]
-
Eom, J.S., et al. (2012). The Mechanism of Phloem Loading in Rice (Oryza sativa). Molecules and Cells, 33(5), 491-498. Available at: [Link]
-
Ghanem, M.E., et al. (2021). Involvement of SUT1 and SUT2 Sugar Transporters in the Impairment of Sugar Transport and Changes in Phloem Exudate Contents in Phytoplasma-Infected Plants. International Journal of Molecular Sciences, 22(19), 10749. Available at: [Link]
-
Biology Discussion. (n.d.). Phloem Loading and Unloading in Plants. Biology Discussion. Available at: [Link]
-
Rennie, E.A., & Turgeon, R. (2009). A comprehensive picture of phloem loading strategies. Proceedings of the National Academy of Sciences, 106(33), 14162-14167. Available at: [Link]
-
Save My Exams. (n.d.). The Sucrose Loading Mechanism. Save My Exams. Available at: [Link]
-
Liesche, J., et al. (2017). Regulation of Sucrose Transporters and Phloem Loading in Response to Environmental Cues. Plant Physiology, 176(2), 1474-1491. Available at: [Link]
-
Slewinski, T.L., et al. (2009). Sucrose transporter1 functions in phloem loading in maize leaves. Journal of Experimental Botany, 60(3), 881-892. Available at: [Link]
-
Wikipedia. (n.d.). Phloem loading. Wikipedia. Available at: [Link]
-
Wang, L., et al. (2021). Rice SUT and SWEET Transporters. International Journal of Molecular Sciences, 22(19), 10476. Available at: [Link]
-
Chen, L.Q., et al. (2020). Sugar Transporter ZjSWEET2.2 Mediates Sugar Loading in Leaves of Ziziphus jujuba Mill. Frontiers in Plant Science, 11, 898. Available at: [Link]
-
ResearchGate. (n.d.). Phloem loading in leaf discs exposed to [14C]Suc in plants. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2015). Enhanced Sucrose Loading Improves Rice Yield by Increasing Grain Size. Plant Physiology, 169(4), 2848-2861. Available at: [Link]
-
ResearchGate. (n.d.). (a) Liquid scintillation counting measurements of different plant... ResearchGate. Available at: [Link]
-
Britto, D.T., & Kronzucker, H.J. (2014). Measuring Fluxes of Mineral Nutrients and Toxicants in Plants with Radioactive Tracers. Journal of Visualized Experiments, (90), e51473. Available at: [Link]
-
Turgeon, R., & Medville, R. (2010). Phloem Loading Strategies in Three Plant Species That Transport Sugar Alcohols. Plant Physiology, 154(1), 384-394. Available at: [Link]
-
Turgeon, R. (2010). The Role of Phloem Loading Reconsidered. Plant Physiology, 152(4), 1817-1823. Available at: [Link]
Sources
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- 2. The Mechanism of Phloem Loading in Rice (Oryza sativa) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Phloem loading - Wikipedia [en.wikipedia.org]
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- 6. The Role of Phloem Loading Reconsidered - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Frontiers | Structural and functional heterogeneity in phloem loading and transport [frontiersin.org]
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- 11. Frontiers | Sugar Transporter ZjSWEET2.2 Mediates Sugar Loading in Leaves of Ziziphus jujuba Mill [frontiersin.org]
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- 14. mdpi.com [mdpi.com]
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- 16. Phloem Loading Strategies in Three Plant Species That Transport Sugar Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
metabolic fate of fructose moiety in sucrose-1-3H degradation
Technical Guide: Metabolic Fate and Flux Analysis of Fructosyl-1- H
Executive Summary
Sucrose labeled with tritium at the C-1 position of the fructose moiety (Sucrose-[Fructose-1-
The critical value of the Fructose-1-
Mechanistic Analysis: The Atom Mapping Logic
To design valid experiments, one must understand the precise chemical fate of the tritium atom.
Hydrolysis (The Entry Step)
Sucrose is a disaccharide of Glucose and Fructose linked via an
-
Enzyme: Sucrase-Isomaltase (intestinal) or Invertase (analytical).
-
Reaction: Sucrose-[Frc-1-
H] + H O D-Glucose + D-Fructose-[1- H] . -
Note: The glucose moiety is unlabeled and enters the standard glycolytic pool. The focus here is the labeled fructose.[1][2][3][4][5][6][7][8]
Hepatic Fructolysis (The Divergence)
Unlike glucose, fructose bypasses the rate-limiting step of Phosphofructokinase-1 (PFK-1).[4]
-
Phosphorylation: Ketohexokinase (KHK) phosphorylates Fructose-[1-
H] at C-1.[7][9] -
Cleavage: Aldolase B cleaves F-1-P between C-3 and C-4.
-
Fructose C-1 to C-3
Dihydroxyacetone Phosphate (DHAP) .[6] -
Fructose C-4 to C-6
Glyceraldehyde. -
Fate of Label: The tritium on Fructose C-1 becomes the tritium on C-3 of DHAP (the phosphorylated carbon).
-
The Critical Isomerization (TPI Stability)
Triose Phosphate Isomerase (TPI) interconverts DHAP and Glyceraldehyde-3-Phosphate (GAP).[10]
-
Mechanism: TPI abstracts a proton from C-1 of DHAP (the non-phosphorylated carbon) to form an enediol intermediate.[10]
-
Label Stability: Since our label is on C-3 of DHAP (derived from Fructose C-1), it is spatially distinct from the catalytic proton exchange site.
-
Result: The tritium is retained in the triose pool and does not wash out into water.
Downstream Fate
-
Lipogenesis (Lipid Synthesis):
-
DHAP-[3-
H] GAP-[3- H]. -
GAP
Pyruvate (Label ends up on the Methyl group , C-3). -
Pyruvate
Acetyl-CoA (Label retained on the Acetyl group). -
Acetyl-CoA
Fatty Acids / Sterols .
-
-
Gluconeogenesis (Glycogen Synthesis):
-
DHAP + GAP
Fructose-1,6-bisphosphate (Label scrambled to C-1 and C-6). -
F-1,6-bP
F-6-P Glucose-6-P Glycogen .
-
Visualization: The Metabolic Pathway[4]
The following diagram illustrates the flow of the Tritium (
Figure 1: Atom mapping of Fructose-1-
Experimental Protocol: Flux Analysis in Hepatocytes
This protocol describes the validation of fructose metabolic partitioning using primary hepatocytes or liver perfusion.
Reagents and Preparation
-
Tracer: Sucrose-[Fructose-1-
H] (Specific Activity: >10 Ci/mmol). -
Pre-treatment: If studying pure fructose metabolism, pre-digest sucrose with Invertase (10 U/mL, 30 min @ 37°C) to generate free Fructose-[1-
H]. If studying sucrose uptake, use intact. -
Media: DMEM (no glucose/fructose) supplemented with 5 mM unlabeled Glucose (physiological baseline).
Incubation Workflow
-
Seeding: Plate primary hepatocytes (0.5 x 10
cells/well) in collagen-coated 6-well plates. -
Pulse: Add media containing 5 mM Glucose + 2 mM Fructose (spiked with 1
Ci/mL Tracer). -
Time Course: Incubate for 2, 4, and 6 hours.
-
Termination: Aspirate media (save for
H O analysis). Wash cells 2x with ice-cold PBS.
Fractionation (Folch Extraction)
This step separates the lipogenic fate (organic phase) from the gluconeogenic fate (aqueous/insoluble).
-
Lysis: Scrape cells in 400
L Methanol. -
Extraction: Add 800
L Chloroform. Vortex vigorously. Add 200 L Water to induce phase separation. -
Centrifugation: Spin at 3,000 x g for 10 mins.
-
Phase Collection:
-
Lower Phase (Chloroform): Contains Triglycerides/Fatty Acids (Lipogenesis).
-
Upper Phase (Methanol/Water): Contains free sugars, intermediates, and lactate.
-
Interphase/Pellet: Contains Glycogen and Protein.
-
Measurement
-
Lipids: Evaporate chloroform fraction to dryness. Resuspend in scintillation fluid. Count DPM.
-
Glycogen: Precipitate pellet with EtOH. Hydrolyze with amyloglucosidase. Count DPM.
-
Water (Catabolic Flux): Distill the culture media or use TCA precipitation to remove protein/sugar, then count the supernatant. (Note:
H O generation is low with this specific tracer, serving as a negative control for TPI washout).
Data Interpretation & Calculations
To quantify the metabolic rate, convert Disintegrations Per Minute (DPM) to molar flux.
Specific Activity (SA) Calculation
Flux Calculation
Comparison Table: Tracer Specificity
| Tracer | Label Position | TPI Fate | Primary Utility |
| Sucrose-[Frc-1- | Fructose C-1 | Retained | Lipogenesis (DNL) & Glycogen |
| Sucrose-[Frc-3- | Fructose C-3 | Lost to Water | Glycolytic Rate (Enolase step) |
| Sucrose-[Frc-4- | Fructose C-4 | Retained | Similar to C-1, but strictly Glyceraldehyde derived |
| Sucrose-[Glc-1- | Glucose C-1 | Retained | Glycolysis & Pentose Phosphate Pathway |
References
-
Katz, J., & Rognstad, R. (1976). Futile cycling in glucose metabolism. Current Topics in Cellular Regulation.
-
Miyazawa, T., et al. (2018). Metabolic fate of fructose-1-phosphate in human hepatocytes.[4][7] Journal of Biological Chemistry.
-
Knowles, J. R. (1976).[11] Energetics of triosephosphate isomerase: the appearance of solvent tritium in substrate.[11][12] Biochemistry.[1][3][6][10][11][13][14]
-
Herman, M. A., & Samuel, V. T. (2016). The Sweet Path to Metabolic Demise: Fructose and Lipid Synthesis. Trends in Endocrinology & Metabolism.
-
Tappy, L., & Le, K. A. (2010).[8] Metabolic effects of fructose and the worldwide increase in obesity.[7][8] Physiological Reviews.
Sources
- 1. Fructose Bisphosphate Aldolase - Proteopedia, life in 3D [proteopedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Aldolase B - Wikipedia [en.wikipedia.org]
- 7. Fructose and the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. proteopedia.org [proteopedia.org]
- 11. Energetics of triosephosphate isomerase: the appearance of solvent tritium in substrate dihydroxyacetone phosphate and in product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Energetics of triosephosphate isomerase: the appearance of solvent tritium in substrate glyceraldehyde 3-phosphate and in product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The orientation and accessibility of substrates on the active site of triosephosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proton transfer in the mechanism of triosephosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review on sucrose transport kinetics in yeast models
A Technical Guide for Metabolic Engineering and Drug Discovery
Part 1: The Dual-Mode Transport Paradigm
In Saccharomyces cerevisiae and related yeast models, sucrose utilization is not a singular pathway but a competition between two distinct kinetic mechanisms: Extracellular Hydrolysis and Direct Proton-Coupled Symport . Understanding the interplay between these modes is critical for optimizing industrial strains and identifying antifungal targets in pathogenic relatives.
1. The Invertase Barrier (Hydrolysis-Dependent Uptake)
The native "wild-type" mode for S. cerevisiae involves the secretion of invertase (Suc2p) into the periplasmic space.
-
Mechanism: Suc2p hydrolyzes sucrose into glucose and fructose outside the plasma membrane.
-
Kinetics: The resulting hexoses are transported via low-affinity/high-capacity hexose transporters (Hxt1-Hxt7) via facilitated diffusion.
-
Kinetic Limitation: This system is diffusion-limited. Approximately 99% of the hydrolysis products diffuse into the bulk medium, becoming available to competing organisms ("cheaters") before the yeast cell can capture them.[1] This is thermodynamically favorable (passive transport) but competitively weak.
2. Direct Active Transport (Proton Symport)
To bypass the invertase barrier, specific transporters import the intact sucrose disaccharide.
-
Mechanism: A proton-sucrose symporter moves sucrose against its concentration gradient, driven by the Proton Motive Force (PMF) generated by the plasma membrane ATPase (Pma1).
-
Energetic Cost: Stoichiometry is typically 1 H
:1 Sucrose. Expelling the proton costs 1 ATP per sucrose molecule imported.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Key Transporters:
-
Agt1 (Mal11): A broad-spectrum
-glucoside transporter in S. cerevisiae capable of high-affinity sucrose uptake. -
Plant SUTs (Heterologous): High-affinity transporters (e.g., AtSUC2) expressed in yeast for kinetic characterization.
-
Part 2: Kinetic Landscape of Transporters
The kinetic efficiency of sucrose transport is defined by the Michaelis-Menten constant (
Native Yeast Transporters
-
Agt1 (Mal11): The primary native sucrose transporter.
-
Affinity (
): High affinity,ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> mM. -
Specificity: Promiscuous; transports maltose, trehalose, and sucrose.
-
-
Mal21 / Mal31: Primarily maltose transporters.
-
Affinity (
): Very low affinity for sucrose (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> mM).[2] These are generally negligible for sucrose growth unless overexpressed.
-
Heterologous Plant Transporters (in suc2
Yeast)
Yeast is the gold-standard chassis for characterizing plant transporters (SUTs/SUCs) because the native background can be silenced (suc2
-
AtSUC2 (Arabidopsis): High affinity (
mM). Essential for phloem loading.[3] -
StSUT4 (Potato): Low affinity (
mM).[4] -
UmSRT1 (Ustilago maydis): A fungal transporter with extremely high affinity (
M), often used in metabolic engineering to outcompete native low-affinity systems.
Data Synthesis: Kinetic Parameters Comparison
| Transporter | Origin | Substrate Specificity | Mechanism | |
| Suc2 (Invertase) | S. cerevisiae | Sucrose (Hydrolysis) | ~24 mM (Hydrolytic) | Extracellular Enzyme |
| Agt1 (Mal11) | S. cerevisiae | 7.9 ± 0.8 mM | H | |
| Mal21 | S. cerevisiae | Maltose > Sucrose | ~120 mM | H |
| AtSUC2 | A. thaliana | Sucrose | 0.5 - 0.8 mM | H |
| AtSUT4 | A. thaliana | Sucrose | 11.6 ± 0.6 mM | H |
| UmSRT1 | U. maydis | Sucrose | 0.026 mM | H |
Part 3: Technical Guide to Kinetic Characterization
To accurately measure transport kinetics, one must uncouple uptake from metabolism and eliminate background hydrolysis.
Experimental Protocol:
C-Sucrose Uptake Assay
Objective: Determine
1. Strain Preparation
-
Host: S. cerevisiae strain SUSY7 or equivalent (ura3 suc2
mal ). -
Transformation: Transform with plasmid carrying the transporter (e.g., pDR196-AtSUC2) and a control vector.
-
Growth: Culture in selective media (SD-Ura) with 2% glucose to mid-log phase (
). -
Derepression: Wash cells 3x in sterile water. Resuspend in glucose-free buffer for 30 mins to consume intracellular glucose stores (prevents competitive inhibition if the transporter is glucose-sensitive).
2. Assay Buffer Setup
-
Buffer: 25 mM Sodium Phosphate (pH adjusted to optimum, typically pH 5.0).
-
Energization: Add 2% Glucose only if the transporter is not glucose-inhibited (to fuel the H
-ATPase). If glucose inhibits, use ethanol/glycerol or rely on endogenous reserves.
3. The Uptake Reaction
-
Aliquot: Dispense 100
L of yeast suspension ( normalized to 10) into 1.5 mL tubes. -
Initiation: Add 100
L of C-Sucrose solution at varying concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 mM). Specific activity should be Ci/ mol. -
Incubation: Incubate at 30°C for exactly 2–4 minutes. (Must be within the linear range of uptake).
4. Termination & Quantification
-
Stop: Rapidly pipette 200
L of sample onto a glass microfiber filter (Whatman GF/C) under vacuum. -
Wash: Immediately wash with 10 mL of ice-cold unlabeled sucrose buffer (20 mM) to remove extracellular radiolabel.
-
Count: Transfer filter to scintillation vial, add cocktail, and measure CPM (Counts Per Minute).
5. Data Analysis
-
Convert CPM to pmol sucrose using specific activity.
-
Normalize to dry cell weight (mg) or protein content.
-
Plot Rate (
) vs. Substrate ( ). -
Fit to Michaelis-Menten equation:
.
Visualization: Experimental Workflow
Caption: Workflow for
Part 4: Mechanistic Visualization
The following diagram illustrates the competing pathways of sucrose utilization in yeast: the extracellular hydrolysis pathway (Suc2) versus the direct active transport pathway (Agt1/SUTs).
Caption: Dual mechanisms of sucrose entry: Suc2-mediated hydrolysis vs. Agt1/SUT proton symport.
Part 5: Applications in Drug Discovery & Biotechnology
1. Antifungal Drug Targets
Pathogenic yeasts like Candida albicans and Cryptococcus neoformans rely on specific sugar transporters for virulence and biofilm formation.
-
Target Rationale: Human cells do not transport sucrose (they hydrolyze it in the gut). Fungal-specific high-affinity sucrose transporters (like the MFS superfamily members) present a target with high selectivity.
-
Mechanism of Action: Blocking high-affinity transport starves the pathogen in low-nutrient niches (e.g., macrophage phagosomes) or prevents the hyphal transition required for tissue invasion.
-
Screening: The suc2
yeast platform described above is used to screen small molecule libraries for inhibitors of specific fungal transporters heterologously expressed in the host.
2. Metabolic Engineering (Yield Optimization)
In industrial bio-ethanol or chemical production, the "Invertase Barrier" is a liability.
-
Problem: Extracellular hydrolysis feeds contaminants (bacteria/wild yeast).
-
Solution: Construct "Invertase-Negative / Transporter-Positive" strains (suc2
Agt1+ or suc2 SRT1+). -
Benefit: These strains monopolize the carbon source. Sucrose is imported directly and hydrolyzed intracellularly, preventing "cheaters" from accessing the feedstock. This "carbon capture" strategy can increase industrial yields by >10% in non-sterile fermentations.
References
-
Kinetics of active sucrose transport in Saccharomyces cerevisiae. Source: Journal of Bioscience and Bioengineering
-
A New Subfamily of Sucrose Transporters, SUT4, with Low Affinity/High Capacity. Source: The Plant Cell (PubMed Central)
-
Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease. Source: Applied and Environmental Microbiology
-
Elimination of sucrose transport and hydrolysis in Saccharomyces cerevisiae: a platform strain for engineering sucrose metabolism. Source: FEMS Yeast Research
-
SUC1 and SUC2: two sucrose transporters from Arabidopsis thaliana; expression and characterization in baker's yeast. Source: Plant Molecular Biology (PubMed)
Sources
Methodological & Application
Quantification of Fluid-Phase Endocytosis: The [³H]Sucrose Uptake Assay
Application Note & Detailed Protocol
Abstract & Introduction
Fluid-phase endocytosis (FPE), or pinocytosis ("cell drinking"), is a constitutive process where cells internalize extracellular fluid and dissolved solutes via the invagination of the plasma membrane.[1] Unlike receptor-mediated endocytosis, which relies on specific ligand-receptor interactions (e.g., LDL or Transferrin), FPE is non-saturable and proportional to the concentration of the solute in the medium.
Why [³H]Sucrose? While fluorescent dextrans are popular for microscopy, radiolabeled sucrose remains the gold standard for quantification due to its unique physicochemical properties:
-
Metabolic Inertness: Mammalian cells lack invertase; internalized sucrose is not degraded and accumulates in lysosomes.
-
Membrane Impermeability: Sucrose does not cross the plasma membrane by diffusion.
-
Low Adsorption: Unlike many proteins or charged dyes, sucrose exhibits negligible non-specific binding to the cell surface, ensuring that measured radioactivity reflects true internalization.
This protocol details a rigorous method to quantify the rate of fluid-phase uptake, expressed as nanoliters of fluid per mg of cell protein per hour .
Principle of the Assay
The assay operates on the principle of "solute trapping." Cells are incubated with [³H]sucrose. As the cell membrane invaginates to form endosomes, it traps a volume of extracellular medium containing the radiolabel. These early endosomes mature and fuse with lysosomes, where the sucrose is sequestered.
Mechanistic Flow
Figure 1: Pathway of [³H]Sucrose Internalization. Note that while some fluid is rapidly recycled, sucrose accumulates primarily in the lysosome due to the lack of transport mechanisms to exit the organelle.
Pre-Experimental Considerations
Safety & Regulation
-
Isotope: Tritium ([³H]) is a low-energy beta emitter. While external exposure risk is low, internal ingestion is hazardous. Work in designated radiation areas.
-
Waste: All liquid and solid waste must be handled according to institutional EHS radioactive waste guidelines.
Critical Controls
-
Temperature Control (4°C vs. 37°C): Endocytosis is an energy-dependent process that halts at 4°C. A parallel control plate kept at 4°C is mandatory to quantify surface binding (background) vs. true uptake.
-
Cell Monolayer Integrity: Cells must be fully adherent. The washing steps can dislodge loosely attached cells (e.g., HEK293), altering protein normalization. Use Poly-L-Lysine coated plates if necessary.
Materials & Reagents
| Component | Specification | Purpose |
| [³H]Sucrose | Specific Activity: 10–20 Ci/mmol | The fluid-phase tracer. |
| Carrier Sucrose | Ultrapure, unlabeled sucrose | To adjust osmolarity (if needed) or act as carrier. |
| Uptake Buffer | DMEM or HBSS (w/o Phenol Red), 10mM HEPES, pH 7.4 | Phenol red can quench scintillation counting. |
| Stop Solution | Ice-cold PBS (pH 7.4) | Halts vesicle formation immediately. |
| Lysis Buffer | 0.1 N NaOH + 0.1% SDS | Solubilizes membranes to release tracer. |
| Scintillation Fluid | EcoScint or equivalent | Converts beta emissions to photons. |
| BCA Assay Kit | Standard | For protein normalization. |
Detailed Protocol
Phase 1: Preparation (Day 0-1)
-
Seed Cells: Plate mammalian cells (e.g., CHO, HeLa, Macrophages) in 6-well or 12-well plates.
-
Confluency: Target 70–80% confluency on the day of the assay. Over-confluent cells may exhibit reduced endocytic rates due to contact inhibition.
Phase 2: The Uptake Assay (Day 2)
Step 1: Preparation of Labeling Medium
-
Prepare Uptake Buffer (e.g., DMEM + 10mM HEPES + 1 mg/mL BSA).
-
Add [³H]Sucrose to a final concentration of 1–2 µCi/mL .
-
Note: Addition of unlabeled sucrose is usually unnecessary for tracer kinetics unless studying osmotic effects. The tracer concentration is negligible (< nM range).
Step 2: Equilibration
-
Aspirate culture medium.
-
Wash cells 1× with warm PBS to remove serum debris.
-
Add 1 mL of warm Uptake Buffer (without isotope) for 10 min to equilibrate cells to the buffer conditions.
Step 3: The Pulse (Uptake)
-
Experimental Group: Aspirate equilibration buffer and add 1 mL of Warm Labeling Medium (37°C) .
-
Control Group (Binding): Add 1 mL of Ice-Cold Labeling Medium (4°C) . Keep this plate on ice.
-
Incubate for the desired time points (Standard: 15, 30, 60, 90 min).
-
Recommendation: For a single-point assay, use 60 minutes , as uptake is linear over this period.
-
Step 4: The Stop & Wash (CRITICAL)
-
Place the 37°C plate immediately on ice to arrest endocytosis.
-
Aspirate the radioactive medium (discard to radioactive waste).
-
Wash 1: Add 2 mL Ice-Cold PBS . Swirl gently. Aspirate.
-
Wash 2: Add 2 mL Ice-Cold PBS . Incubate on ice for 5 minutes. (Allows diffusion of non-specifically bound tracer). Aspirate.
-
Wash 3: Add 2 mL Ice-Cold PBS . Rapid rinse. Aspirate.
-
Expert Tip: Ensure complete removal of liquid in the corners of the wells to reduce background.
Step 5: Lysis
-
Add 500 µL of Lysis Buffer (0.1 N NaOH / 0.1% SDS) to each well.
-
Incubate at Room Temperature for 30–60 minutes on a rocker.
-
Visually verify that cells are detached and solubilized.[2]
Step 6: Sampling
-
Tracer Count: Transfer 400 µL of lysate to a scintillation vial. Add 4 mL scintillation fluid.
-
Protein Quant: Save 20–50 µL of lysate for BCA protein assay.
-
Input Standard: Pipette 10 µL of the original Labeling Medium directly into a scintillation vial (no cells) to determine the "Specific Activity of the Medium" (CPM/µL).
Data Analysis & Calculation
The goal is to calculate the Endocytic Index (EI) , defined as the volume of culture medium internalized per mass of cellular protein.
Workflow Logic
Figure 2: Calculation Logic for Endocytic Index.
Step-by-Step Calculation
-
Calculate Medium Specific Activity (CPM/nL):
Example: If 10 µL (10,000 nL) yields 50,000 CPM: -
Normalize Sample Counts:
-
Calculate Volume Internalized:
-
Normalize to Protein and Time:
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background (4°C) | Incomplete washing | Increase wash steps to 4x. Ensure PBS is ice-cold to prevent membrane fluidity. |
| High Background (4°C) | "Blebbing" | Cells may form blebs at 4°C that trap isotope. Try washing with mild acid (pH 5.0 buffer) for 1 min to strip surface bound ligand (less effective for sucrose, but helps if using other markers). |
| Low Signal | Low Specific Activity | Increase [³H]sucrose concentration to 2-5 µCi/mL. |
| Low Signal | Cell Loss | Cells detached during washing. Use Poly-L-Lysine or reduce wash vigor. |
| Non-Linear Uptake | Recycling | If uptake plateaus after 60 min, significant recycling is occurring. Calculate rate from the initial 0-30 min slope. |
References
-
Swanson, J. A., et al. (1985).[1][3] "Phorbol esters and horseradish peroxidase stimulate pinocytosis and redirect the flow of pinocytosed fluid in macrophages."[3] Journal of Cell Biology, 100(3), 851–859.[3] Link[3]
-
Swanson, J. A., et al. (1987). "Measurements of sugar pinocytosis (fluid-phase endocytosis of radiolabelled sucrose, lactose and raffinose) in freshly isolated rat hepatocytes."[3][4] Biochemical Journal, 244(1), 83–90. Link
-
Kruth, H. S., et al. (2005). "Macrophage foam cell formation with native low density lipoprotein." Journal of Biological Chemistry, 277, 34573–34580.[5] (Detailing fluid-phase uptake of LDL). Link
-
Berthiaume, E. P., et al. (1995). "Macropinocytosis."[1][5][6] Trends in Cell Biology, 5(11), 424-428. Link[6]
Sources
- 1. Growing Macrophages Regulate High Rates of Solute Flux by Pinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sugar uptake by fluid-phase pinocytosis and diffusion in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sugar uptake by fluid-phase pinocytosis and diffusion in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor-independent fluid-phase pinocytosis mechanisms for induction of foam cell formation with native LDL particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of aortic cell fluid-phase pinocytosis in vivo by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Standard Operating Procedure for Handling Sucrose-[fructose-1-3H]
Executive Summary & Scientific Rationale
This guide defines the protocol for the receipt, validation, handling, and experimental application of Sucrose-[fructose-1-3H] .
Why this specific isotopomer? Unlike uniformly labeled sucrose, Sucrose-[fructose-1-3H] carries the tritium label specifically on the C1 position of the fructose moiety. This structural specificity is critical for metabolic tracing:
-
Transporter Specificity: It allows differentiation between sucrose transport (intact disaccharide) and extracellular hydrolysis followed by monosaccharide uptake.
-
Metabolic Fate: Upon intracellular cleavage by invertase or sucrose synthase, the label tracks exclusively with the fructose pool. In fructolysis, the C1 label eventually resides on Dihydroxyacetone phosphate (DHAP) after Aldolase B cleavage, distinguishing it from pathways that might scramble the label.
Safety Profile:
-
Radionuclide: Tritium (
H).[1][2][3]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Emission: Low-energy Beta (
), keV.[4] -
Shielding: None required (blocked by the dead layer of skin/plastic).
-
Primary Hazard: Contamination and ingestion. Tritium can permeate standard latex/nitrile gloves over time.
-
Detection: Cannot be detected by Geiger-Müller (GM) counters. Liquid Scintillation Counting (LSC) and Swipe Tests are mandatory.
Pre-Operational Validation (Quality Control)
Sucrose is thermodynamically unstable in aqueous solution, prone to inversion (hydrolysis) into glucose and fructose, especially at acidic pH. Never assume a stored stock is 100% pure.
Protocol: Radiochemical Purity Check via TLC
Perform this check upon receipt and every 3 months during storage.
Materials:
-
Stationary Phase: Silica Gel 60 TLC plates (aluminum or glass backed).
-
Mobile Phase: n-Propanol : Ethyl Acetate : Water (7 : 1 : 2 v/v/v).
-
Standards: Cold Sucrose, Glucose, and Fructose (10 mg/mL each).
-
Visualization: Anisaldehyde-Sulfuric Acid reagent (for cold standards).
Workflow:
-
Spotting: Apply 1-2 µL of the radiolabeled stock (approx. 0.5 µCi) to the origin. In a separate lane, spot 2 µL of the cold standard mixture.
-
Development: Run the plate until the solvent front reaches 1 cm from the top.
-
Analysis (Cold Lane): Cut the cold lane off. Spray with Anisaldehyde reagent and heat at 100°C until spots char (Sucrose
, Glucose/Fructose ). -
Analysis (Hot Lane): Do not spray. Cut the lane into 0.5 cm sections. Place each section into a scintillation vial with 5 mL cocktail.
-
Calculation:
Reject if purity < 95%.
Storage & Stability
The "Self-Decomposition" of tritiated compounds is driven by radiolysis—beta particles interacting with the solvent to create free radicals that attack the sucrose molecule.
| Parameter | Recommendation | Causality |
| Solvent | Ethanol : Water (9:1) | Ethanol acts as a radical scavenger, protecting the sucrose from radiolysis. |
| Temperature | -20°C | Slows chemical hydrolysis. Do not store at -80°C if in aqueous solution, as molecular clustering during freezing can create "hotspots" of radiolysis. |
| Container | Amber Glass | Plastic allows tritium transpiration and solvent evaporation over long periods. |
| pH | Neutral (pH 7.0) | Acidic conditions catalyze the glycosidic bond cleavage (inversion). |
Core Protocol: Preparation of Working Solutions
Scenario: You have a stock of 1 mCi/mL in 90% Ethanol. You need an aqueous working solution for a cell uptake assay.
Crucial Step: Solvent Exchange Ethanol is toxic to many cell lines and interferes with membrane fluidity. It must be removed.
-
Aliquot: Transfer the required amount of tracer (e.g., 10 µCi) to a sterile microcentrifuge tube.
-
Evaporation: Place under a gentle stream of Nitrogen (
) gas .-
Warning: Do not use heat > 30°C. Heat accelerates decomposition.
-
Safety: Perform in a fume hood. While sucrose isn't volatile, tritiated water (HTO) formed by exchange may be present.
-
-
Reconstitution: Immediately dissolve the dry residue in the experimental buffer (e.g., PBS or HBSS, pH 7.4).
-
Verification: Take a 1 µL aliquot and count it to confirm the final concentration (CPM/µL).
Application Protocol: Sucrose Uptake Assay
This protocol measures the active transport of sucrose into mammalian or plant cells.
Reagents:
-
Transport Buffer: HBSS (Hanks' Balanced Salt Solution), pH 7.4.
-
Stop Solution: Ice-cold PBS containing 1 mM Phloretin (inhibits GLUT/transport activity).
-
Lysis Buffer: 0.1 N NaOH + 0.1% SDS.
Step-by-Step Methodology:
-
Seeding: Plate cells in 24-well plates. Grow to confluence.
-
Starvation: Wash cells
with warm Transport Buffer (serum-free) to deplete intracellular sugars (30 min incubation). -
Pulse: Add 250 µL of Transport Buffer containing:
-
100 µM Cold Sucrose (carrier).
-
0.5 µCi/mL Sucrose-[fructose-1-3H].
-
-
Incubation: Incubate at 37°C for defined timepoints (e.g., 1, 5, 10 min).
-
Control: Perform a parallel set at 4°C (measures non-specific binding vs. active transport).
-
-
Termination: Rapidly aspirate the hot buffer. Immediately wash
with 1 mL Ice-Cold Stop Solution .-
Note: Speed is critical here to prevent efflux of the label.
-
-
Lysis: Add 200 µL Lysis Buffer. Agitate for 20 min at Room Temp.
-
Quantification: Transfer 150 µL of lysate to a scintillation vial. Add 4 mL scintillation cocktail (e.g., Ultima Gold).
-
Normalization: Use the remaining 50 µL lysate for a BCA Protein Assay.
Data Analysis & Visualization
Calculation of Specific Activity (SA)
To convert "Counts" to "Moles," you must calculate the Specific Activity of your working solution.
Results Calculation
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High Background (4°C) | Inadequate washing | Increase wash volume; ensure Stop Solution is ice-cold. |
| Low Counts | Quenching | Check "tSIE" or "AES" index on counter. If < 200, sample is too colored/opaque. Dilute or bleach sample. |
| Variable Replicates | Inconsistent Lysis | Ensure cells are fully solubilized (visually inspect wells). |
Workflow & Pathway Visualization
Figure 1: Operational Workflow
Caption: Step-by-step logic flow for handling tritiated sucrose from storage to waste disposal.
Figure 2: Metabolic Fate of the Label
Caption: Tracking the Tritium label (red) from Sucrose entry to Glycolytic cleavage.
Waste Management & Decontamination
Tritium presents unique challenges due to its mobility.
-
Segregation: Do not mix H-3 waste with high-energy emitters (P-32, I-125).
-
Liquid Waste: Aqueous waste and Scintillation fluid must be separated.
-
Note: Most modern cocktails (e.g., Ultima Gold) are biodegradable, but once they contain H-3, they are regulated radioactive waste.
-
-
Decontamination:
-
Use a foaming detergent (e.g., Count-Off or Radiacwash).
-
The Swipe Test: You cannot "scan" for H-3. You must wipe the surface with a filter paper disc (wet with alcohol), place it in fluid, and count it.
-
Limit: Clean any area showing > 200 DPM / 100 cm².
-
References
-
Canadian Nuclear Safety Commission. (2021). Facts about Tritium. Retrieved from [Link]
-
University of Edinburgh. (n.d.).[3] Safe Working with Tritium (Hydrogen-3).[2] Retrieved from [Link]
-
Creative Biolabs. (n.d.).[5] Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Retrieved from [Link]
-
Department of Energy (DOE). (1997).[1] Tritium in Water - Liquid Scintillation Counting. HASL-300. Retrieved from [Link]
Sources
storage conditions to prevent radiolysis of tritiated sucrose
Application Note: AN-RAD-SUC-004
Subject: Optimization of Storage Conditions to Mitigate Radiolysis in Tritiated Sucrose (
Executive Summary
Tritiated sucrose (
This guide details the mechanistic causes of this degradation and provides a validated protocol for storage that extends shelf-life to >12 months with <2% decomposition.
Mechanistic Insight: The Physics of Decay
To prevent degradation, one must understand the enemy. Radiolysis in tritiated carbohydrates occurs via two distinct pathways:
-
Primary Decomposition (Direct Hit): The transmutation of a Tritium nucleus (
H) to Helium-3 ( He) releases a beta particle ( ) and an antineutrino. The recoil energy and the change in atomic identity (H He) inevitably break the chemical bond at the label site. This is unavoidable but accounts for a negligible fraction of total degradation (< 0.01% per year). -
Secondary Decomposition (The Real Threat): The emitted
particle travels through the solvent, ionizing thousands of molecules along its track. In aqueous solutions, this generates Reactive Oxygen Species (ROS) , particularly hydroxyl radicals ( ). These radicals attack the glycosidic linkage of sucrose, causing hydrolysis into glucose and fructose, or abstract protons from the carbon backbone, leading to ring opening.
Diagram 1: The Radiolysis Cascade
The following diagram illustrates the pathway from decay to chemical impurity.
Caption: Figure 1.[1] The cascade of secondary radiolysis. The primary beta emission creates a field of reactive solvent radicals that cause the majority of chemical damage to the sucrose molecule.
Critical Storage Parameters
The stability of
Table 1: Comparative Stability by Storage Condition
| Parameter | Condition | Risk Level | Mechanism of Failure |
| Solvent | 100% Water | HIGH | Rapid formation of hydroxyl radicals ( |
| 9:1 Ethanol:Water | LOW (Recommended) | Ethanol acts as a radical scavenger; prevents freezing-induced clustering. | |
| Temp | +4°C (Fridge) | MEDIUM | Radical diffusion is too fast; significant degradation over weeks. |
| -20°C (Freezer) | LOW (Standard) | Slows radical diffusion; optimal for ethanol solutions. | |
| -80°C | LOW | Excellent stability, but risks solubility issues if water content is too low. | |
| Phase | Frozen Aqueous | HIGH (Critical) | "Clustering Effect": As water crystallizes, impurities and radiation concentrate in liquid pockets, accelerating degradation. |
Standard Operating Protocol (SOP)
Protocol A: Receipt and Long-Term Storage
Objective: To transfer stock material into a stable environment immediately upon receipt.
-
Inspect Upon Arrival: Verify the "Specific Activity" (Ci/mmol) and "Radioactive Concentration" (mCi/mL) on the Certificate of Analysis (CoA).
-
Solvent Adjustment (If necessary):
-
If the product arrived in aqueous solution : You must add ethanol. Add spectroscopic grade ethanol to achieve a final ratio of 90% Ethanol : 10% Water .
-
Why? Ethanol scavenges free radicals. The 10% water ensures the polar sucrose remains soluble and does not precipitate out of solution.
-
-
Aliquot Strategy:
-
Do not store the entire stock in one vial. Repeated freeze-thaw cycles introduce oxygen and moisture.
-
Dispense into silanized glass vials (to prevent adsorption).
-
Recommended Aliquot Size: 50
Ci to 250 Ci per vial.
-
-
Storage:
-
Seal vials tightly with Teflon-lined caps.
-
Store at -20°C .
-
Darkness: Ensure the container is light-tight (wrap in foil if necessary) to prevent photo-induced oxidation.
-
Protocol B: Purity Validation (QC)
Objective: To validate purity before critical experiments. Perform this if the aliquot is >3 months old.
Method 1: Thin Layer Chromatography (TLC) - Rapid & Robust
-
Stationary Phase: Silica Gel 60
plates. -
Mobile Phase: n-Butanol : Ethanol : Water (5 : 3 : 2 v/v/v).
-
Visualization:
-
Radiometric: Radio-TLC scanner (Bioscan) or scrape 1cm sections into LSC cocktail.
-
Chemical (for cold carrier): Spray with
in ethanol and char at 100°C.
-
-
Acceptance Criteria:
-
Sucrose
. -
Glucose/Fructose (impurities) will migrate further (
). -
Radiochemical Purity must be >95% .
-
Method 2: HPLC - High Resolution
-
Column: Amino-bonded silica (
) or HILIC (e.g., Waters BEH Amide). -
Mobile Phase: Acetonitrile : Water (75 : 25), Isocratic.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: Flow Scintillation Analyzer (FSA) or fraction collection (0.5 min/fraction).
-
Note: Sucrose elutes after monosaccharides on amino columns.
Workflow Visualization
The following diagram outlines the decision tree for handling tritiated sucrose from receipt to experiment.
Caption: Figure 2. Decision tree for the receipt, modification, and storage of tritiated sucrose to ensure long-term data integrity.
References
-
Moravek Biochemicals. Storage and Handling of Tritiated Compounds. (Accessed 2025).[3] [Link]
- Evans, E.A.Self-Decomposition of Radiochemicals: Principles, Control, Observations. Amersham International, Review 16. (Classic Reference for Radiolysis Mechanisms).
-
University of Iowa, EHS. Radiochemical Decomposition Guide and Storage Recommendations. [Link]
- International Atomic Energy Agency (IAEA).Quality Control of Radiopharmaceuticals. (General guidance on purity analysis).
Sources
Troubleshooting & Optimization
troubleshooting high background noise in 3H-sucrose scintillation counting
Technical Support Center: High Background in H-Sucrose Scintillation Assays
Role: Senior Application Scientist
Topic: Troubleshooting High Background Noise in
Diagnostic Triage: The "Root Cause" Decision Tree
Before altering your protocol, you must identify the type of background noise you are experiencing. High background in Tritium (
Figure 1: Diagnostic logic flow for identifying the source of background noise in LSC.
Technical Deep Dive (Q&A)
Category A: The "Ghost" Counts (Luminescence)
Q: My blank samples read 200+ CPM immediately after preparation but drop to <50 CPM the next morning. Why?
A: You are observing Luminescence , not radioactivity. This is the most common artifact in
-
The Mechanism:
-
Photoluminescence: Excitation of the cocktail solvent by ambient laboratory lighting (especially fluorescent lights).
-
Chemiluminescence: A chemical reaction between your sample matrix and the cocktail emulsifiers that generates light.[1] This is common if your sucrose buffer contains alkaline agents, peroxides, or tissue solubilizers.
-
-
The Fix (Self-Validating Protocol):
-
Dark Adaptation: Never count immediately. Let samples sit in the counter (in the dark) for at least 2 hours before starting the protocol.
-
Temperature Control: If your counter has cooling, set it to 12°C. Lower temperatures suppress chemiluminescent reactions.
-
Acidification: If chemiluminescence persists (counts drop over days, not hours), neutralize your sample. Add a small volume of acetic acid or HCl to bring the pH to neutral before adding the cocktail.
-
Category B: Sample Chemistry (Phase Separation)
Q: My sucrose samples look slightly "milky" or "hazy," and the replicates are highly variable (CV > 10%). Is this background?
A: This is Phase Separation , which creates a physical artifact that mimics background or drastically alters efficiency.
-
The Science: Sucrose is a polar, aqueous molecule. Traditional toluene-based cocktails cannot hold water. Even modern "safe" cocktails (e.g., Ultima Gold, OptiPhase) have a "Sample Holding Capacity." If you exceed this (e.g., >20% sample volume), the water phase (containing your
H-sucrose) separates from the organic scintillator phase. -
Why it causes noise: The beta particles from
H are extremely weak (mean energy ~5.7 keV). They travel only a few micrometers in water. If the tritium is trapped in a water droplet (micelle) that is too large, the beta particle never hits a fluor molecule. This is "Self-Absorption." -
The Fix:
-
Check the Phase Diagram: Consult the manufacturer’s data sheet for your specific cocktail. It will show a curve of "Temperature vs. % Sample Load."
-
Dilution: Add more cocktail or less sample. Ensure the mixture is crystal clear, not cloudy.
-
Category C: Physical Artifacts (Static & Vials)[2]
Q: I see random spikes in background (e.g., 50 CPM, then 500 CPM, then 40 CPM) using plastic vials.
A: This is Static Electricity .[1][2][3][4]
-
The Mechanism: Plastic vials (polyethylene/PET) act as capacitors. Handling them with latex gloves in a dry lab builds a surface charge. When this charge discharges, it produces a flash of light that the Photomultiplier Tubes (PMTs) register as a count.[2] Because
H is counted in the lowest energy channel, these discharges are often indistinguishable from true beta events. -
The Fix:
-
Wipe Vials: Use a damp cloth or an anti-static wipe (e.g., dryer sheet) on the outside of the vial before loading.
-
Static Eliminator: Ensure your LSC instrument has its ionization/static elimination mechanism turned on.
-
Switch to Glass: If the assay is critical and low-count, use borosilicate glass vials. Note: Glass has a higher constant background (~15-20 CPM) due to naturally occurring
K, but it is stable and free of static.
-
The "Background Characterization" Protocol
Do not guess. Run this validation experiment to prove your background baseline.
Objective: Determine the "True Background" vs. "Artifacts" for a
| Step | Action | Scientific Rationale |
| 1 | Prepare Matrix Blanks | Prepare 3 vials containing only your buffer (sucrose + buffer) and cocktail. No isotope. |
| 2 | Prepare "Dry" Blanks | Prepare 3 vials containing only cocktail. This checks the intrinsic noise of the cocktail/vial. |
| 3 | Load & Wait | Load into the counter. Wait 4 hours in the dark before hitting "Start." |
| 4 | Cycle Counting | Set the instrument to count each vial for 5 minutes, repeating the cycle 10 times (approx. 10-12 hours total). |
| 5 | Analyze Kinetics | Plot CPM vs. Time. |
Interpretation of Results:
Visualizing the Signal Path
Understanding how a beta particle becomes a "Count" helps explain where noise enters the system.
Figure 2: The LSC Signal Path. Note that Coincidence Circuits filter out single-photon noise (like mild chemiluminescence), but high-intensity noise can still "trick" the gate.
Summary Data Table: Background Sources
| Source | Characteristic Profile | Decay Time | Remedy |
| Photoluminescence | High initial counts, rapid drop | 10–60 mins | Dark adaptation (store in counter). |
| Chemiluminescence | High initial counts, slow drop | 4–24 hours | Acidify sample; Cool to 12°C. |
| Static Electricity | Erratic, random high spikes | Variable | Anti-static wipes; Humidity >40%. |
| Phase Separation | Variable counts, "cloudy" vial | N/A (Physical) | Increase cocktail volume; Use emulsifier cocktail. |
| K-40 (Glass Vials) | Constant, stable background (~20 CPM) | None (Half-life: 10^9 yrs) | Use Low-K glass or Plastic vials. |
References
- L'Annunziata, M. F. (2020). Handbook of Radioactivity Analysis: Volume 1. Academic Press. (The definitive text on LSC theory and artifacts).
-
Revvity (formerly PerkinElmer). (2011). Liquid Scintillation Counting: The Art of Sample Preparation. (Search: "Sample Preparation Guide").
-
National Diagnostics. (2011). Chemiluminescence and Static Electricity in LSC. .
-
Hidex. (2023). Liquid Scintillation Measuring Procedures. .
-
University of Wisconsin-Milwaukee. (2011). Liquid Scintillation Counting Technical Guide. .
detecting radiolysis impurities in aged sucrose-(fructose-1-3H) stocks
Topic: Detecting Radiolysis Impurities in Aged Sucrose-(fructose-1-3H) Stocks
Executive Summary & Scientific Context
The Core Problem: Tritiated sucrose (Sucrose-[fructose-1-3H] ) is widely used as a marker for extracellular space or paracellular transport because it is generally membrane-impermeable. However, aged stocks suffer from radiolysis (self-decomposition).
The Mechanism:
The primary degradation pathway is the hydrolysis of the glycosidic bond, driven by free radicals generated from
-
Parent: Sucrose-[fructose-1-3H] (Impermeable).
-
Impurity: [1-3H]-Fructose (Highly Permeable via GLUT transporters) + Unlabeled Glucose.
The Consequence: If your stock contains even 2-3% [3H]-Fructose, your biological assay will show artificially high "uptake" or "binding," leading to false positives. This guide provides the diagnostic workflows to detect and resolve this specific impurity profile.
Diagnostic Workflow (Decision Tree)
Before starting a new experiment with an aged stock (>3 months), follow this logic flow to determine if purification is necessary.
Figure 1: Diagnostic logic for assessing radiochemical purity of tritiated sucrose stocks.
Troubleshooting Guide (Symptom-Based)
Scenario A: High Background in Uptake/Transport Assays
-
Symptom: You are using [3H]-Sucrose as a paracellular marker, but you see significant intracellular accumulation or high background counts in control cells.
-
Root Cause: The stock contains [3H]-Fructose . Unlike sucrose, fructose is actively transported into cells via GLUT5 transporters. Even 1% impurity can dominate the signal if the transporter has high affinity.
-
Validation: Run a "Cold Competition" assay. Add excess (10-100 mM) unlabeled fructose. If the radioactive signal decreases, the signal is from [3H]-Fructose impurity, not Sucrose.
Scenario B: "Ghost Peaks" in HPLC
-
Symptom: Small peaks appearing before the sucrose peak.
-
Root Cause: Oxidation products (e.g., gluconic acid derivatives) or polymerization.
-
Fix: These are more polar than sucrose on Amino columns. Ensure your run time is long enough to elute them, or they will carry over to the next injection.
Scenario C: Split Peaks on Amino Columns
-
Symptom: The sucrose peak looks like a doublet.
-
Root Cause: Schiff base formation. Amino columns can react with reducing sugars (impurities like glucose/fructose) to form Schiff bases, altering retention.
-
Fix: Flush the column with high water content (e.g., 50:50 AcN:Water) to hydrolyze Schiff bases, then re-equilibrate.
Detailed Experimental Protocols
Protocol 1: HPLC Analysis (The Gold Standard)
Use this method for quantitative purity assessment.
System Requirements:
-
Column: Amino-bonded silica (e.g., Waters Carbohydrate, Zorbax NH2) or Calcium-ligand exchange.
-
Detectors: Refractive Index (RI) for cold standards; Flow Scintillation Analyzer (FSA) for radiolabel.
Method Parameters:
| Parameter | Setting | Notes |
|---|---|---|
| Mobile Phase | Acetonitrile : Water (75 : 25) | Isocratic. Higher water content speeds up elution. |
| Flow Rate | 1.0 mL/min | Adjust for column pressure limits. |
| Temperature | Ambient or 30°C | Temperature stability is crucial for RI baselines. |
| Run Time | 20 minutes | Sucrose elutes ~8-12 min; Monosaccharides elute earlier. |
Procedure:
-
Spike: Take 5
L of your radioactive stock. Add 20 L of "Cold Carrier Mix" (10 mg/mL each of Sucrose, Glucose, and Fructose). -
Inject: Inject the mixture.
-
Analyze:
-
The RI detector will show three peaks: Fructose (fastest) -> Glucose -> Sucrose (slowest).
-
The Radio-detector should show a single peak aligning perfectly with the Sucrose RI peak.
-
Critical: If you see a radioactive peak aligning with the Fructose RI peak, your stock is hydrolyzed.
-
Protocol 2: Radio-TLC (Rapid Screening)
Use this method for a quick "Go/No-Go" check.
Materials:
-
Plate: Silica Gel 60 F254 (aluminum or glass backed).
-
Solvent System: n-Propanol : Ethyl Acetate : Water (7 : 1 : 2).
Procedure:
-
Spotting: Spot 1
L of [3H]-Sucrose stock. Over-spot with 1 L of cold carrier (1% Sucrose/Fructose/Glucose mix). -
Development: Run the plate until the solvent front reaches 15 cm (~45-60 mins).
-
Visualization:
-
Spray with Anisaldehyde-Sulfuric Acid reagent and heat at 100°C to visualize sugar spots (Dark spots appear).
-
Scan: Use a Radio-TLC scanner or cut the lane into 1 cm strips and count in Liquid Scintillation Cocktail.
-
-
Interpretation:
-
Sucrose Rf: ~0.3 - 0.4 (Lower, moves slower).
-
Fructose/Glucose Rf: ~0.5 - 0.6 (Higher, moves faster).
-
Note: Monosaccharides run closer to the solvent front than disaccharides in this system.
-
Storage & Mitigation FAQs
Q: Why shouldn't I store [3H]-Sucrose in 100% water at -20°C? A: Freezing aqueous solutions leads to Molecular Clustering . As water crystallizes into ice, the impurities and radioactive solute are excluded from the crystal lattice and concentrated into liquid micropockets. This increases the effective radioactive concentration, accelerating self-radiolysis.
-
Best Practice: Store in Ethanol:Water (9:1) at -20°C. The ethanol prevents freezing and acts as a radical scavenger.
Q: My stock is 85% pure. Can I repurify it? A: Yes. Using the HPLC method in Protocol 1, collect the fraction corresponding to the Sucrose peak.
-
Collect the eluent (AcN:Water).[1]
-
Evaporate the Acetonitrile under a gentle stream of Nitrogen (N2).
-
Lyophilize the remaining water phase if necessary, or redissolve in Ethanol:Water (9:1) for storage.[2]
Q: What is the shelf-life of purified material? A:
-
+4°C (Aqueous): < 2 weeks (High bacterial risk + radiolysis).
-
-20°C (90% Ethanol): 6 - 12 months (Monitor every 3 months).
References
-
Moravek Biochemicals. Handling and Storage of Tritiated Compounds. [Link]
-
Waters Corporation. Analysis of Sugars using Amino-Bonded Columns (HILIC Mode). [Link]
-
Cytiva (Amersham). The Radiochemical Manual. (Classic Reference for Radiolysis Mechanisms). [Link]
Sources
Technical Guide: Solving Variability in Replicate [³H]Sucrose Uptake Data
Executive Summary & Diagnostic Scope
High variability in [³H]sucrose uptake data is a pervasive issue in kinetic assays. Because sucrose is hydrophilic and does not cross healthy plasma membranes via carrier-mediated transport, it is utilized for two distinct physiological measurements:
-
Fluid-Phase Pinocytosis (Uptake): The non-specific internalization of extracellular fluid into vesicles.[1]
-
Paracellular Permeability (Transport): The leakage between cells (tight junction integrity), common in Caco-2 or BBB models.
The Root Cause: Variability in this assay rarely stems from the isotope itself. It almost always originates from extracellular trapping . Because the intracellular signal for sucrose is naturally low (low signal-to-noise ratio), even microliter quantities of residual extracellular radiolabel trapped in the hydration layer or plasticware will cause massive spikes in replicate variance (high Coefficient of Variation, %CV).
This guide restructures your protocol to eliminate these "false positives" and stabilize your replicates.
The "Zero-Background" Protocol
To fix variability, you must control the three phases of the assay: The Pulse (Temperature) , The Wash (Desorption) , and The Count (Quenching) .
Phase A: Temperature Control (The Biological Stop)
Fluid-phase endocytosis is highly temperature-dependent.[1] A common error is washing cells at room temperature (RT).
-
The Physics: At RT, endocytic vesicles continue to traffic. If you wash with warm buffer, you induce rapid efflux of the tracer you just loaded, or allow further uptake of residual tracer.
-
The Fix: All wash buffers must be ice-cold (4°C). This "freezes" the membrane dynamics instantly, locking the [³H]sucrose inside the vesicles.
Phase B: The Wash Steps (The Critical Variable)
Simple rinsing is insufficient. You must employ a dilution-displacement strategy .
Optimized Wash Protocol:
-
Aspirate the "hot" loading medium completely.
-
Rapid Wash 1: Add ice-cold PBS (pH 7.4). Swirl gently (do not blast cells). Aspirate immediately.
-
Purpose: Bulk removal of free isotope.
-
-
Soak Wash 2 (5 minutes, 4°C): Add ice-cold PBS + 0.1% BSA (Bovine Serum Albumin). Let sit on ice for 5 minutes.
-
Mechanism:[2] BSA acts as a "scavenger" to reduce non-specific binding of the tracer to the plastic well walls, a major source of false "uptake" counts [1].
-
-
Rapid Wash 3: Rinse with ice-cold PBS (no BSA) to remove protein residue.
-
Solubilization: Add lysis buffer (e.g., 0.1 N NaOH + 0.1% SDS).
Phase C: Scintillation Counting (The Invisible Error)
Variability often comes from variable quenching . If Replicate A has more cell debris than Replicate B, Replicate A will count lower due to color quenching, even if they have the same isotope content.
-
The Fix: You must use a Quench Correction Curve (tSIE/AEX parameters on your counter) or internal standardization.
-
Normalization: Never report raw CPM (Counts Per Minute). You must convert to DPM (Disintegrations Per Minute) and normalize to total protein (mg) or cell count.
Visualization: The "Low-Noise" Workflow
The following diagram illustrates the critical control points where variability enters the system and how to block it.
Figure 1: Optimized workflow emphasizing the BSA soak step to desorb non-specific binding and the parallel normalization track.
Troubleshooting Guide (FAQ)
Q1: My replicates show a 30% CV. Is this normal?
-
Answer: No. For [³H]sucrose, a CV < 15% is the target.
-
Troubleshoot: Check your monolayer integrity. If you are using Caco-2 or endothelial cells, perform a Lucifer Yellow rejection assay or measure TEER (Transepithelial Electrical Resistance) before the isotope pulse.[3] If TEER is < 300 Ω·cm², your monolayer is leaky, and "uptake" is actually paracellular seepage [2].
Q2: Why do I see higher counts in the "blank" (no cell) wells than expected?
-
Answer: Sucrose is sticky on polystyrene.
-
Solution: Pre-coat your plates with poly-L-lysine or collagen to cover the plastic. Alternatively, include the 0.1% BSA wash step described above. The BSA competes with sucrose for non-specific binding sites on the plastic.
Q3: Should I use CPM or DPM?
-
Answer: Always DPM.
-
Reasoning: CPM (Counts Per Minute) is raw data dependent on the machine's efficiency. Lysates are often yellow/cloudy, which absorbs the photons (Color Quench). A darker sample will have lower CPM than a clear sample, even if they have the same amount of [³H]sucrose. DPM (Disintegrations Per Minute) corrects for this efficiency loss [3].[4]
Q4: My "uptake" increases linearly with time, but the intercept isn't zero. Why?
-
Answer: The non-zero intercept represents the "surface binding" component.
-
Action: You must subtract the "Time Zero" (T0) value from all other time points. Perform the full binding protocol on cells at 4°C for 5 seconds, then wash immediately. Subtract this CPM/DPM value from your 30, 60, and 90-minute samples to get true internalization.
Data Presentation & Normalization
To ensure your data is comparable across experiments, use the following calculation table.
| Parameter | Formula / Method | Why is this crucial? |
| Quench Correction | Corrects for signal loss due to cell debris/color. | |
| Specific Uptake | Removes surface binding and diffusion artifacts. | |
| Clearance Volume | Converts counts into "microliters of fluid internalized." | |
| Final Normalization | Standardizes for differences in cell density per well. |
References
-
Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[3][5][6] Nature Protocols, 2(9), 2111–2119. [Link]
-
Artursson, P., Palm, K., & Luthman, K. (2012). Caco-2 monolayers in experimental and theoretical predictions of drug transport.[6] Advanced Drug Delivery Reviews, 64, 280–289. [Link]
-
Etxeberria, E., et al. (2005).[7] Fluid-phase endocytic uptake of sucrose in heterotrophic cells. Plant & Cell Physiology. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Temperature dependence of fluid phase endocytosis coincides with membrane properties of pig platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Maintaining Scintillation Counters: Quench Correction and Efficiency [labx.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sucrose targets clathrin-mediated endocytosis kinetics supporting cell elongation in Arabidopsis thaliana [frontiersin.org]
Technical Support Center: Chemical Stability of Sucrose-(Fructose-1-3H)
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: pH-Dependent Stability & Handling of Tritiated Sucrose
Introduction: The Stability Paradox
Welcome. You are likely here because you are observing unexplained radiochemical purity loss in your Sucrose-[Fructose-1-3H] stocks or experimental samples.
As a Senior Application Scientist, I must clarify a critical misconception: Sucrose stability is not a binary "stable/unstable" state; it is a tug-of-war between two opposing degradation mechanisms.
For a molecule labeled specifically at the Fructose-1 position, you face a dual threat:
-
Acidic Conditions (pH < 5.0): Rapid hydrolysis of the glycosidic bond.
-
Alkaline Conditions (pH > 8.0): Isomerization and Tritium Exchange (loss of label to the solvent).
This guide provides the specific troubleshooting steps, mechanistic explanations, and protocols to maintain the integrity of your radiolabeled compound.
Module 1: The pH Stability Matrix
The "Goldilocks" Zone
The chemical stability of Sucrose-(Fructose-1-3H) is strictly governed by the concentration of
| pH Range | Status | Chemical Event | Impact on Radiochemical Purity |
| < 3.0 | CRITICAL | Acid-catalyzed Hydrolysis | Rapid Degradation. Sucrose cleaves into D-Glucose and [1-3H]-D-Fructose. |
| 3.0 - 5.0 | Unstable | Slow Hydrolysis | Gradual Degradation. Significant purity loss over days/weeks. |
| 5.0 - 6.5 | Acceptable | Minimal Hydrolysis | Stable for short-term experiments (<24h). |
| 6.5 - 7.5 | OPTIMAL | Inert | Maximum Stability. Glycosidic bond is intact; Tritium label is secure. |
| > 8.0 | Risky | Enolization (Lobry de Bruyn-van Ekenstein) | Label Loss. The [1-3H]-Fructose moiety (if any hydrolysis occurred) or the sucrose itself may undergo proton exchange with water, washing the tritium signal into the solvent. |
Mechanism of Failure
1. Acid Hydrolysis (The Bond Breaker)
In acidic media, the glycosidic oxygen is protonated, leading to the cleavage of the bond between glucose and fructose.
-
Result: You are left with free [1-3H]-Fructose.
-
Detection: HPLC shows a new peak (Fructose) and loss of the parent Sucrose peak.
2. Alkaline Tritium Exchange (The Silent Killer)
This is specific to your Fructose-1-3H label. In basic conditions, ketoses (like fructose) can tautomerize to form an enediol intermediate.[1]
-
The Risk: The hydrogen (or Tritium) at C-1 is removed during this process. If it exchanges with the solvent (H2O), your radioactive signal dissociates from the sugar molecule.
-
Result: You measure high radioactivity in the solvent front (tritiated water) and reduced specific activity of the sugar.
Visualizing the Pathway
Figure 1: Degradation pathways of Tritiated Sucrose. Acid leads to bond cleavage; Base leads to label loss.
Module 2: Troubleshooting Guide
Issue 1: "My Radiochemical Purity (RCP) dropped after thawing."
Diagnosis: This is often due to Radiolysis (self-decomposition) exacerbated by improper solvent pH or freezing rates.
Corrective Actions:
-
Check the Solvent: Ensure the stock is stored in Ethanol:Water (9:1) or a sterile aqueous buffer at pH 7.0. Pure water absorbs radiation energy poorly compared to ethanol, generating free radicals (hydroxyl radicals) that attack the sucrose.
-
Verify pH: Spot check the pH of your thawed aliquot. If it has drifted acidic (common in unbuffered water due to CO2 absorption), neutralize it immediately.
-
Aliquot Size: Avoid repeated freeze-thaw cycles. Store in single-use aliquots.
Issue 2: "I see a 'ghost' peak on my HPLC/TLC."
Diagnosis: If the peak co-elutes with Fructose, you have Acid Hydrolysis . If the peak is at the solvent front (unretained), you have Tritiated Water (HTO) , indicating Alkaline Exchange or advanced radiolysis.
Corrective Actions:
-
Buffer Selection: Switch to a 10-50 mM Phosphate Buffer (pH 7.0 - 7.4) .
-
Why? Phosphate is chemically inert toward sugars at this pH and provides strong buffering capacity against CO2 absorption.
-
Avoid: Tris buffers if you plan to heat the sample (risk of Maillard reaction with reducing sugars if hydrolysis occurs).
-
-
Temperature Control: Hydrolysis rates follow Arrhenius kinetics. A drop from 25°C to 4°C significantly slows degradation. Keep samples on ice during workflows.
Module 3: Validated Protocols
Protocol A: Purity Check via HPLC
Use this protocol to validate the integrity of your sucrose before critical assays.
Reagents:
-
Mobile Phase: Acetonitrile:Water (80:20 v/v) or pure Water (column dependent).
-
Column: Amino-bonded silica (e.g., Zorbax NH2) or Calcium-form cation exchange (for sugar separation).
-
Flow Rate: 1.0 mL/min.
Workflow:
-
Sample Prep: Dilute 5 µL of stock Sucrose-[Fructose-1-3H] into 50 µL of neutral water.
-
Injection: Inject immediately.
-
Detection:
-
Channel A: Refractive Index (RI) - detects the mass of sucrose (and cold carriers).
-
Channel B: Radio-flow detector (Beta-RAM) - detects the tritium.
-
-
Analysis:
-
The radioactive peak must align perfectly with the Sucrose RI peak.
-
Any radioactive peak eluting later (Fructose/Glucose region) indicates Hydrolysis .
-
Any radioactive peak at the void volume indicates Tritiated Water .
-
Protocol B: Emergency Neutralization
If your sample pH is < 5.0, execute this immediately.
-
Prepare 0.1 M NaOH and 0.1 M HCl .
-
Place sample on a magnetic stirrer with a micro-pH probe.
-
Add neutralizing agent in 0.5 µL increments .
-
Target pH: 7.0 ± 0.2 .
-
Do not overshoot to pH > 8.5 (Risk of label exchange).
Module 4: Experimental Workflow Logic
Use this logic flow to design your buffers and storage conditions.
Figure 2: Decision logic for buffer selection to ensure Sucrose stability.
References
-
Wolfenden, R., et al. (1998). "Affinities of solvent water for the transition state of sucrose hydrolysis." Journal of the American Chemical Society. (Establishes the kinetics of acid hydrolysis).
-
Revvity (formerly PerkinElmer). "Radiochemical Stability and Storage." Technical Data Sheets. (Authoritative guide on radiolysis and solvent effects for tritiated compounds).
-
BeMiller, J. N. (2019). "Carbohydrate Chemistry for Food Scientists." AACC International Press. (Detailed mechanisms of Lobry de Bruyn-van Ekenstein transformation and enolization).
-
Körner, P., et al. (2019).[2] "Influence of the pH Value on the Hydrothermal Degradation of Fructose." ChemistryOpen. (Data on fructose stability and degradation products).
Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided with your radiochemical lot.
Sources
Validation & Comparative
A Comparative Guide to Sucrose Uptake Validation: Yeast vs. Plant Protoplasts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Sucrose Transport
Sucrose, the principal product of photosynthesis in many plants, is the primary form of carbon transported from photosynthetic source tissues (e.g., leaves) to non-photosynthetic sink tissues (e.g., roots, fruits, and seeds).[1][2] This long-distance transport is critical for plant growth, development, and crop yield.[1] The movement of sucrose across cellular membranes is mediated by specific transport proteins, primarily belonging to the Sucrose Transporter (SUT/SUC) and the Sugars Will Eventually be Exported Transporters (SWEET) families.[2][3]
Understanding the kinetics, substrate specificity, and regulation of these transporters is paramount for both fundamental plant biology and agricultural biotechnology. Two powerful, yet distinct, experimental systems have emerged for characterizing sucrose uptake: heterologous expression in yeast and direct analysis in plant protoplasts. This guide will objectively compare these two platforms, providing the necessary technical details and scientific rationale to aid researchers in selecting the most appropriate system for their experimental goals.
Section 1: Sucrose Uptake Mechanisms at a Glance
Yeast (Saccharomyces cerevisiae): An Engineered System
S. cerevisiae does not naturally import sucrose. Instead, it secretes an invertase (encoded by the SUC2 gene) that hydrolyzes extracellular sucrose into glucose and fructose, which are then taken up by hexose transporters.[4][5] To study plant sucrose transporters, genetically modified yeast strains are employed. These strains are typically deficient in invertase activity, preventing the breakdown of external sucrose.[6] Furthermore, to enable growth on sucrose, these strains can be engineered to express a plant-derived sucrose synthase internally, allowing them to metabolize sucrose that has been successfully transported into the cell.[7] This clever genetic design forms the basis of functional complementation assays, where the expression of a functional plant sucrose transporter "rescues" the yeast's ability to grow on sucrose as the sole carbon source.[7]
Plant Protoplasts: A Native Cellular Context
Plant protoplasts are plant cells from which the rigid cell wall has been enzymatically removed.[8] They offer a direct window into the cellular processes of a plant cell, including membrane transport, in a more native environment.[8] Protoplasts isolated from various plant tissues, such as leaf mesophyll, can be used to study the endogenous sucrose transport machinery or to transiently express and characterize specific transporters.[3][9] This system allows for the investigation of transporters in a cellular context that includes native protein interaction partners and post-translational modification systems that might be absent in yeast.[3][10]
Section 2: Comparative Analysis of Experimental Systems
The choice between yeast and plant protoplasts for sucrose uptake assays depends on the specific research question, available resources, and the desired level of biological complexity.
| Feature | Yeast Heterologous Expression System | Plant Protoplast System |
| Biological Context | Non-native, lacks plant-specific regulatory factors and interacting proteins.[3] | Native or near-native, retains endogenous cellular machinery.[8] |
| Genetic Manipulation | Highly tractable, with a vast toolkit of well-characterized strains, plasmids, and promoters.[11][12][13] | More complex and time-consuming, though transient expression is well-established.[8] |
| Scalability & Throughput | High-throughput screening is feasible due to rapid growth and ease of handling.[10][11] | Lower throughput, as protoplast isolation and transfection are more labor-intensive.[10] |
| Post-Translational Modifications | May differ from plants, potentially affecting transporter function and localization.[14] | Native PTMs are present, providing a more accurate representation of in planta function.[10] |
| Potential for Mis-targeting | Heterologously expressed proteins can sometimes be mis-targeted to internal membranes.[3][9] | Less likely, as the protein is expressed in its native cellular environment. |
| Cost & Time | Relatively low cost and rapid, with results obtainable in days.[10] | More expensive and time-consuming, requiring specialized enzymes and techniques.[10] |
Section 3: Experimental Protocols
Protocol: Radiolabeled Sucrose Uptake Assay in Yeast
This protocol is a standard method for quantifying the transport activity of a heterologously expressed plant sucrose transporter in yeast.[15][16]
A. Yeast Transformation and Culture:
-
Transform a suitable invertase-deficient yeast strain (e.g., SEY6210) with an expression vector containing the plant sucrose transporter cDNA under the control of a strong constitutive promoter (e.g., PMA1).[6][17][18]
-
Select transformed yeast on appropriate selective media.
-
Grow a liquid culture of the transformed yeast to mid-log phase in selective media.
B. Uptake Assay:
-
Harvest yeast cells by centrifugation and wash them with ice-cold assay buffer (e.g., 25 mM Na2HPO4, pH adjusted to the desired value).[6]
-
Resuspend the cells in the assay buffer to a final concentration of approximately 1x10^8 cells/mL.[19]
-
Pre-incubate the cell suspension at 30°C for 5 minutes.[19]
-
Initiate the uptake by adding [¹⁴C]-sucrose to the desired final concentration.[15][20]
-
At various time points (e.g., 1, 2, 5, 10 minutes), take aliquots of the cell suspension and immediately stop the reaction by vacuum filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove extracellular radiolabel.[21]
-
Quantify the radioactivity retained on the filters using a scintillation counter.[21][22]
-
Determine the protein concentration of the yeast cell suspension for normalization of uptake rates.
C. Data Analysis:
-
Plot the uptake of [¹⁴C]-sucrose (in nmol/mg protein) against time to determine the initial rate of transport.
-
Perform kinetic analysis by measuring the initial uptake rates at varying sucrose concentrations and fitting the data to the Michaelis-Menten equation to determine the Km and Vmax.[20]
Protocol: Fluorescent Sucrose Analog Uptake in Plant Protoplasts
This protocol utilizes the fluorescent sucrose analog esculin to visualize and quantify sucrose transporter activity in plant protoplasts.[3][9]
A. Protoplast Isolation and Transformation:
-
Isolate mesophyll protoplasts from the leaves of the desired plant species (e.g., Arabidopsis thaliana) by enzymatic digestion with cellulase and macerozyme.[8][23]
-
Purify the protoplasts by filtration and centrifugation.[23]
-
Transform the protoplasts with a plasmid encoding the sucrose transporter of interest (often fused to a fluorescent protein like GFP for localization) using a polyethylene glycol (PEG)-mediated method.[8][9]
-
Incubate the transformed protoplasts for 12-24 hours to allow for gene expression.[9]
B. Esculin Uptake Assay:
-
To a suspension of transformed protoplasts, add esculin to a final concentration of 1 mM in a suitable buffer (e.g., W5 buffer, pH 5.6).[9]
-
Incubate the protoplasts with esculin for a defined period (e.g., 40 minutes) at room temperature in the dark.[9]
-
Observe the protoplasts using a confocal microscope. Esculin fluorescence can be excited at around 367 nm with emission detected around 450 nm.[24]
-
Quantify the intracellular fluorescence intensity using image analysis software.
C. Data Analysis:
-
Compare the fluorescence intensity of protoplasts expressing the sucrose transporter to control protoplasts (e.g., transformed with an empty vector).
-
This assay provides a semi-quantitative measure of transport activity and is particularly useful for confirming plasma membrane localization and function in a plant cell system.[3]
Section 4: Visualizing the Workflows
Experimental Workflow for Yeast-Based Sucrose Uptake Assay
Caption: Workflow for radiolabeled sucrose uptake assay in yeast.
Experimental Workflow for Protoplast-Based Sucrose Uptake Assay
Caption: Workflow for esculin-based sucrose uptake assay in plant protoplasts.
Section 5: Causality Behind Experimental Choices and Trustworthiness
Why use an invertase-deficient yeast strain? The primary sucrose metabolism pathway in wild-type yeast involves extracellular hydrolysis.[5] By using a strain lacking this invertase, we ensure that any observed sucrose utilization is a direct result of transport across the plasma membrane by the heterologously expressed plant transporter. This is a critical control for the validity of the assay.
Why is pH control important? Plant sucrose transporters are often proton-coupled symporters, meaning they use the electrochemical potential of a proton gradient to drive sucrose uptake against its concentration gradient.[1][4] Therefore, the pH of the assay buffer can significantly impact transporter activity.[4][6] The optimal pH for transport can vary between different transporters, and characterizing this pH dependence is a key aspect of their functional analysis.[17]
Why use protoplasts when yeast is easier? While yeast is a powerful tool for initial characterization and high-throughput screening, it lacks the complex regulatory networks and protein interaction partners present in a plant cell.[3][14] A transporter that is functional in yeast may have different properties or may not even be correctly targeted to the plasma membrane in planta.[3][9] Protoplast assays provide a crucial step in validating the function of a transporter in a more physiologically relevant context.[3]
Conclusion: An Integrated Approach
Both yeast heterologous expression systems and plant protoplast assays are invaluable tools for the study of sucrose transport. They are not mutually exclusive but rather complementary. Yeast provides a rapid, scalable, and genetically tractable system for initial functional characterization, kinetic analysis, and screening of transporter variants. Plant protoplasts, on the other hand, offer a more biologically relevant system for validating transporter function, localization, and regulation within the context of the plant cell. A comprehensive understanding of a sucrose transporter's role in plant physiology is best achieved through an integrated approach that leverages the strengths of both systems.
References
-
A Comparison of the Sucrose Transporter Systems of Different Plant Species. (n.d.). Journal of Plant Research. [Link]
-
Sucrose signaling in plants: A world yet to be explored. (2015). Journal of Experimental Botany. [Link]
-
Sugar signals and the control of plant growth and development. (2014). Journal of Experimental Botany. [Link]
-
SUGAR SENSING AND SIGNALING IN PLANTS: Conserved and Novel Mechanisms. (2006). Annual Review of Plant Biology. [Link]
-
Phylogenetic relationships of sucrose transporters (SUTs) in plants and genome-wide characterization of SUT genes in Orchidaceae reveal roles in floral organ development. (2020). BMC Plant Biology. [Link]
-
A Yeast System for Functional Cloning of Sucrose Transporters. (n.d.). ResearchGate. [Link]
-
A novel fluorescent assay for sucrose transporters. (2012). BMC Plant Biology. [Link]
-
Genetics of Sucrose Transporter in Plants. (n.d.). Global Science Books. [Link]
-
A Method for Isolation and Transfection of Arabidopsis Protoplast for Sucrose Feeding Assay. (2026). SpringerLink. [Link]
-
Heterologous Expression of SUT1 in Yeast. (n.d.). ResearchGate. [Link]
-
Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. [Link]
-
SUGAR SENSING AND SIGNALING IN PLANTS: Conserved and Novel Mechanisms. (2006). Annual Review of Plant Biology. [Link]
-
Protoplast-Esculin Assay as a New Method to Assay Plant Sucrose Transporters: Characterization of AtSUC6 and AtSUC7 Sucrose Uptake Activity in Arabidopsis Col-0 Ecotype. (2018). Frontiers in Plant Science. [Link]
-
Genetic evidence for the in planta role of phloem-specific plasma membrane sucrose transporters. (1997). PNAS. [Link]
-
a) Schematic cell‐based assay for measuring sucrose uptake in yeast... (n.d.). ResearchGate. [Link]
-
Plant SWEET Family of Sugar Transporters: Structure, Evolution and Biological Functions. (2021). International Journal of Molecular Sciences. [Link]
-
A Convenient Fluorescence-Based Assay for the Detection of Sucrose Transport and the Introduction of a Sucrose Transporter from Potato into Clostridium Strains. (2019). Molecules. [Link]
-
An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. (2020). Frontiers in Pharmacology. [Link]
-
Measuring Sucrose Transporter Activities Using a Protoplast-Esculin Assay. (2019). Methods in Molecular Biology. [Link]
-
Sucrose and Saccharomyces cerevisiae: a relationship most sweet. (2015). FEMS Yeast Research. [Link]
-
Functional characterization of sucrose binding protein-mediated sucrose uptake in yeast. (1996). Journal of Experimental Botany. [Link]
-
Uptake Assay for Radiolabeled Peptides in Yeast. (2016). Journal of Visualized Experiments. [Link]
-
Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins. (2021). International Journal of Molecular Sciences. [Link]
-
Suc transport assay in yeast. A, Time course of Suc uptake in yeast.... (n.d.). ResearchGate. [Link]
-
SUC1 and SUC2: two sucrose transporters from Arabidopsis thaliana; expression and characterization in baker's yeast and identification of the histidine-tagged protein. (1995). The Plant Journal. [Link]
-
A Comparison of the Sucrose Transporter Systems of Different Plant Species. (2002). Journal of Plant Research. [Link]
-
Yeast Heterologous Expression Systems Study Plant Membrane Proteins. (2023). MDPI. [Link]
-
Kinetics of active sucrose transport in Saccharomyces cerevisiae. (1999). FEMS Microbiology Letters. [Link]
-
Sucrose Utilization in Budding Yeast as a Model for the Origin of Undifferentiated Multicellularity. (2011). PLoS Biology. [Link]
-
Yeast vs Plant cell - which is better for the production of recombinant proteins? (2017). ResearchGate. [Link]
-
Functional Analysis of Plant Monosaccharide Transporters Using a Simple Growth Complementation Assay in Yeast. (2023). bio-protocol. [Link]
-
METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. (2014). Current Protocols in Pharmacology. [Link]
-
A Comparison of the Sucrose Transporter Systems of Different Plant Species. (2002). Journal of Plant Research. [Link]
-
Why is yeast a good model system for various biological researches? (2017). Quora. [Link]
-
Kinetics of active sucrose transport in Saccharomyces cerevisiae. (n.d.). ResearchGate. [Link]
-
Kinetics of growth and sugar consumption in yeasts. (n.d.). ResearchGate. [Link]
-
Linear Sucrose Transport in Protoplasts from Developing Soybean Cotyledons. (1985). Plant Physiology. [Link]
-
Solved: Explain the pros and cons of using yeast as a model organism in genetics research. (n.d.). Numerade. [Link]
-
Protoplast Preparation - Recipes. (n.d.). SERVA Electrophoresis GmbH. [Link]
-
Analysis of sucrose uptake in yeast cells fed with varying total... (n.d.). ResearchGate. [Link]
-
Yeast Genomics and Its Applications in Biotechnological Processes: What Is Our Present and Near Future? (2022). International Journal of Molecular Sciences. [Link]
-
Saccharomyces cerevisiae as a Model Organism: Advantages & Limitations. (2024). Boster Bio. [Link]
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- 1. Phylogenetic relationships of sucrose transporters (SUTs) in plants and genome-wide characterization of SUT genes in Orchidaceae reveal roles in floral organ development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant SWEET Family of Sugar Transporters: Structure, Evolution and Biological Functions | MDPI [mdpi.com]
- 3. Measuring Sucrose Transporter Activities Using a Protoplast-Esculin Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Plant Biology / Abstract [thieme-connect.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A novel fluorescent assay for sucrose transporters - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A Method for Isolation and Transfection of Arabidopsis Protoplast for Sucrose Feeding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Protoplast-Esculin Assay as a New Method to Assay Plant Sucrose Transporters: Characterization of AtSUC6 and AtSUC7 Sucrose Uptake Activity in Arabidopsis Col-0 Ecotype [frontiersin.org]
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- 24. mdpi.com [mdpi.com]
Technical Guide: Control Experiments for Passive Diffusion of Sucrose-(fructose-1-3H)
Part 1: The Comparative Landscape
In membrane permeability assays (Caco-2, MDCK, PAMPA), Sucrose-(fructose-1-3H) is frequently selected as a marker for paracellular transport (leakage) due to its hydrophilicity and molecular size (342.3 Da). However, it carries a specific metabolic risk often overlooked in standard protocols: enzymatic hydrolysis .
The following table objectively compares Sucrose-(fructose-1-3H) against the industry-standard alternatives.
Table 1: Paracellular Marker Performance Matrix
| Feature | Sucrose-(fructose-1-3H) | Mannitol (14C/3H) | PEG-4000 (14C) | Lucifer Yellow |
| Molecular Weight | 342.3 Da | 182.2 Da | ~4000 Da | 457.2 Da |
| Primary Transport | Passive Paracellular | Passive Paracellular | Passive Paracellular | Passive Paracellular |
| Radius ( | ~4.6 Å | ~3.6 Å | ~15 Å | ~5 Å |
| Detection Limit | Ultra-Low (Scintillation) | Ultra-Low (Scintillation) | Low (Scintillation) | Moderate (Fluorescence) |
| Metabolic Risk | HIGH (Sucrase-Isomaltase) | LOW (Metabolically inert) | LOW | LOW |
| Transporter Interaction | None (Intact); GLUT5 (Hydrolyzed) | None | None | Potential P-gp substrate (debated) |
| Cost/Availability | Moderate | Low | Moderate | Low |
Critical Insight: While Mannitol is the "safest" inert marker, Sucrose is often used in dual-label studies (e.g., paired with
C-Mannitol orC-PEG) to map pore size distribution. The choice of the Fructose-1-3H radiolabel specifically introduces a "Trojan Horse" artifact risk described below.
Part 2: The "Trojan Horse" Artifact (Mechanism of Failure)
The validity of using Sucrose-(fructose-1-3H) relies entirely on the molecule remaining intact. Differentiated Caco-2 cells express Sucrase-Isomaltase (SI) on the apical brush border.
If SI hydrolyzes your marker:
-
Sucrose-(fructose-1-3H) splits into Glucose +
-Fructose . -
Intact Sucrose is excluded by the membrane (low permeability).
- -Fructose is actively transported via GLUT5 (apical) and GLUT2 (basolateral).
-
Result: You detect high radioactivity in the receiver, falsely concluding the monolayer is "leaky" (
cm/s), when actually the membrane is tight but the marker was metabolized.
Visualization: The Hydrolysis Artifact Pathway
Caption: Figure 1. The "Trojan Horse" artifact where enzymatic hydrolysis converts a passive marker into an actively transported metabolite, generating false permeability data.
Part 3: Experimental Protocols for Validation
To validate your Sucrose-(fructose-1-3H) data, you must prove that the radioactivity in the receiver compartment is attached to Sucrose, not Fructose.
Protocol A: The "Cold Fructose" Blockade (Functional Control)
Use this rapid screening method to detect hydrolysis without HPLC.
Principle: Intact sucrose transport (paracellular) is non-saturable. Fructose transport (GLUT5-mediated) is saturable. If adding excess unlabeled ("cold") fructose reduces the transport of your radioactive signal, your signal is coming from free fructose, not sucrose.
-
Prepare Monolayers: Grow Caco-2 cells for 21 days on Transwell® inserts.
-
Group 1 (Test): Add
Sucrose-(fructose-1-3H) to Apical buffer. -
Group 2 (Control): Add
Sucrose-(fructose-1-3H) + 50 mM Unlabeled Fructose to Apical buffer. -
Incubate: 60 minutes at
. -
Sample: Collect Basolateral buffer.
-
Analysis: Liquid Scintillation Counting (LSC).
Interpretation:
-
(Group 1)
(Group 2): VALID. Transport is non-saturable (Paracellular). -
(Group 1)
(Group 2): INVALID. Cold fructose competed for the transporter. Hydrolysis occurred.[1][2]
Protocol B: Receiver Compartment Chromatography (The Gold Standard)
Use this definitive method to prove chemical integrity.
-
Transport Assay: Perform standard permeability assay with Sucrose-(fructose-1-3H).
-
Collection: Collect
from the Basolateral (Receiver) compartment at 60 min. -
Standard Spiking: Spike a separate blank buffer with authentic
-Sucrose and -Fructose standards. -
Separation (TLC or HPLC):
-
TLC Option: Silica Gel 60 plates. Solvent: n-Propanol:Ethyl Acetate:Water (6:1:3).
-
HPLC Option: Amino column (e.g., Zorbax NH2), Acetonitrile:Water (75:25), RI or Radiomatic detection.
-
-
Readout: Determine the Retention Factor (
) or Retention Time ( ) of the radioactivity in the receiver sample.
Interpretation:
-
100% of counts co-elute with Sucrose Standard
Pass . -
5% of counts co-elute with Fructose Standard
Fail (Significant hydrolysis).
Part 4: Data Interpretation & Acceptance Criteria
When analyzing results, use the following decision matrix to accept or reject the batch.
Table 2: Validation Decision Matrix
| Observation | Diagnosis | Action |
| Tight Monolayer, Intact Marker | ACCEPT DATA . The system is valid. | |
| High Permeability Detected | INVESTIGATE . Check TEER and perform Protocol A or B. | |
| TEER Low (< 200 | Physical Leakage | REJECT . Monolayer integrity compromised. |
| TEER High, but | "The Mismatch" | REJECT . Likely metabolic hydrolysis. Confirm with Protocol A. |
| Protocol A: Cold Fructose Inhibition | Transporter Involvement | REJECT . Switch to Mannitol-14C or use Acarbose (SI inhibitor). |
Visualization: Validation Workflow
Caption: Figure 2. Logic flow for distinguishing between physical monolayer damage and metabolic artifacts in sucrose permeability assays.
References
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[3][4] Nature Protocols, 2(9), 2111–2119.[3][4] [Link]
-
U.S. Food and Drug Administration (FDA).[5][6][7] (2021). M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry.[5] [Link]
-
Artursson, P., Palm, K., & Luthman, K. (2012). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 64, 280-289. [Link]
-
Hooton, D., et al. (2015). The secretion and generation of sucrase-isomaltase from Caco-2 cells. Experimental Cell Research, 330(2), 374-386. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Different sucrose-isomaltase response of Caco-2 cells to glucose and maltose suggests dietary maltose sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling SUCROSE-(FRUCTOSE-1-3H(N))
Executive Summary & Radiological Profile
Handling Sucrose-(Fructose-1-3H(N)) requires a distinct shift in mindset compared to gamma or high-energy beta emitters (like
However, the safety profile is deceptive. While tritium emits very low-energy beta particles that cannot penetrate the dead layer of human skin, it poses a significant internal hazard via ingestion, inhalation, or absorption through the skin. Once internalized, tritiated compounds can incorporate into biological molecules or exchange with body water, leading to uniform whole-body irradiation.
Radiological Data:
-
Isotope: Tritium (
H) -
Emission: Beta (
) -
Maximum Energy: 18.6 keV (Average ~5.7 keV)
-
Half-Life: 12.3 years
-
External Hazard: Negligible (blocked by air/skin).
-
Internal Hazard: High.
The Hierarchy of Controls: PPE & Engineering
Effective safety is not just about what you wear; it is about the environment you create. The following diagram illustrates the workflow for establishing a safe handling zone for tritiated sucrose.
Figure 1: The operational workflow for handling low-energy beta emitters, emphasizing the feedback loop of wipe-test validation.
Personal Protective Equipment (PPE) Matrix
The following table synthesizes the required PPE with the causality behind the choice.
| PPE Component | Specification | Scientific Rationale (The "Why") |
| Gloves (Primary) | Nitrile (Disposable) | Latex is permeable to water and tritiated compounds. Nitrile offers superior chemical resistance. |
| Gloves (Secondary) | Nitrile (Long-cuff) | Double-gloving is mandatory. Tritium can diffuse through gloves over time. The outer glove is the "sacrificial" layer; the inner glove protects the skin. |
| Eye Protection | Safety Glasses w/ Side Shields | While H-3 betas won't penetrate the lens to cause cataracts, splashes of tritiated sucrose into the eye provide a direct route for internal absorption. |
| Body Protection | Lab Coat (Buttoned/Snap) | Prevents contamination of street clothes. Must be removed immediately if a spill occurs to prevent carrying contamination home. |
| Shielding | 1cm Acrylic (Lucite/Plexiglass) | Not for radiation attenuation (the plastic vial is enough), but for splash containment and creating a defined "hot zone." Lead is unnecessary and cumbersome. |
Operational Protocol: Receipt to Aliquoting
This protocol is designed to be self-validating. You cannot confirm safety with a Geiger counter (see Section 4); therefore, the protocol relies on physical barriers and post-procedure swabbing.
Step 1: Preparation of the "Hot Zone"
-
Designate a specific area of the bench or fume hood.
-
Cover the surface with plastic-backed absorbent paper (absorbent side up).
-
Causality: If a drop of Sucrose-(Fructose-1-3H) falls, the paper absorbs the liquid while the plastic backing prevents it from contaminating the benchtop.
Step 2: Vial Opening & Handling
-
Don PPE: Put on lab coat, safety glasses, and two pairs of nitrile gloves.
-
Defrosting: If the material is frozen, allow it to thaw at room temperature or 4°C. Do not heat significantly, as this can cause pressure buildup or degradation of the sucrose.
-
The "Cold Hand/Hot Hand" Technique:
-
Non-Dominant Hand (Cold): Holds the vial/stock. This hand never leaves the immediate area of the vial.
-
Dominant Hand (Hot): Manipulates the pipette.
-
-
Aliquoting: Transfer the required amount of sucrose solution into secondary containers.
-
Immediate Closure: Recap the stock vial immediately to prevent evaporation or accidental tipping.
Step 3: Waste Segregation
Disposal costs for mixed waste are astronomical. Segregate immediately at the source.
| Waste Stream | Contents | Disposal Action |
| Solid Dry Waste | Gloves, paper towels, pipette tips. | Place in a clear plastic bag labeled "Radioactive - H-3". |
| Liquid Waste | Aqueous buffers containing H-3 Sucrose. | Collect in a carboy designated for aqueous radioactive waste. |
| Scintillation Vials | Vials with LSC cocktail. | Segregate based on cocktail type (biodegradable vs. toluene-based). |
Monitoring & Validation (The Invisible Hazard)
Critical Warning: Standard Geiger-Muller (GM) counters cannot detect Tritium . The energy of the beta particle (average 5.7 keV) is too weak to penetrate the window of the detector.
The Self-Validating System: Wipe Tests
To ensure your PPE and engineering controls worked, you must perform Liquid Scintillation Counting (LSC).
-
Map the Area: Draw a rough map of your work zone (bench, floor, pipette handle, centrifuge buttons).
-
The Wipe: Use a filter paper circle (e.g., Whatman) or a cotton swab wetted with alcohol or water.
-
The Swipe: Wipe an area of approx. 100 cm².
-
The Count: Place the swab in a scintillation vial, add cocktail, and count in an LSC counter.
-
Interpretation:
-
Background: Usually 20–50 CPM (Counts Per Minute).
-
Action Level: Generally >200 DPM (Disintegrations Per Minute) requires cleaning.
-
Note:
. H-3 efficiency is typically 30–60%.
-
Emergency Response: Spills
If a spill of Sucrose-(Fructose-1-3H) occurs, panic is the enemy. Follow the SWIMS protocol.
Figure 2: The SWIMS protocol for radioactive spill management.
Cleanup Specifics for H-3 Sucrose:
-
Overlay the spill with absorbent paper towels (do not wipe, which spreads it).
-
Pick up towels with tongs or forceps.
-
Clean the area with a detergent solution (sucrose is highly soluble in water).
-
Crucial: Perform wipe tests on the floor and bench after cleaning to confirm decontamination.
References
-
United States Nuclear Regulatory Commission (NRC). Tritium (H-3) Radiation Safety. NRC.gov. [Link]
-
Princeton University Environmental Health & Safety. Open Source Radiation Safety Guide - Tritium. Princeton.edu. [Link]
-
Stanford University EHS. Radionuclide Safety Data Sheet: Tritium (H-3). Stanford.edu. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
